Amyl nitrates
Description
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Properties
Molecular Formula |
C10H22N2O4 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methylbutyl nitrite;3-methylbutyl nitrite |
InChI |
InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |
InChI Key |
XNCKCDBPEMSUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CON=O.CC(C)CCON=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Amyl Nitrite Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of amyl nitrite (B80452) as a potent vasodilator. It details the signaling pathways, presents quantitative physiological data, and provides key experimental protocols relevant to the study of its effects.
Introduction: A Rapid-Acting Vasodilator
Amyl nitrite (C₅H₁₁NO₂) is a fast-acting vasodilator that has been used for conditions like angina pectoris.[1] Its primary effect, the relaxation of vascular smooth muscle, is initiated by its conversion to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] This guide explores the molecular cascade triggered by amyl nitrite, from its initial metabolic activation to the downstream effects on vascular tone.
The Nitric Oxide-cGMP Signaling Pathway
The vasodilatory action of amyl nitrite is primarily mediated by the nitric oxide (NO) signaling pathway, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[1]
Bioactivation of Amyl Nitrite
Upon administration, typically via inhalation for rapid absorption, amyl nitrite is metabolized to release NO.[1] This conversion is an enzymatic process that occurs within the vascular smooth muscle. Studies suggest that the primary NO-generating activity for organic nitrites is associated with cytosolic enzymes.[2] This metabolic pathway is distinct from that of organic nitrates, such as nitroglycerin, which are metabolized by a plasma membrane-associated enzyme.[2]
Activation of Soluble Guanylyl Cyclase (sGC)
The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC).[1] This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[1]
cGMP-Dependent Protein Kinase G (PKG) Activation
The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[1] PKG is a key effector in this pathway, phosphorylating several downstream targets that collectively lead to vasodilation.
Reduction of Intracellular Calcium and Smooth Muscle Relaxation
Activated PKG leads to the relaxation of vascular smooth muscle through multiple mechanisms:
-
Inhibition of Calcium Influx : PKG can phosphorylate and inhibit L-type Ca²⁺ channels, reducing the influx of extracellular calcium.
-
Enhanced Calcium Sequestration : It promotes the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, which in turn activates the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1]
-
Potassium Channel Activation : PKG can also activate calcium-activated potassium channels (BKCa). The opening of these channels leads to hyperpolarization of the cell membrane, which further reduces calcium influx through voltage-gated calcium channels.
The net effect of these actions is a decrease in the concentration of free intracellular calcium, leading to the dephosphorylation of myosin light chains and the relaxation of the vascular smooth muscle, resulting in vasodilation.[1]
Quantitative Hemodynamic Effects
The administration of amyl nitrite induces rapid and significant changes in various hemodynamic parameters. The following tables summarize quantitative data from studies on its effects.
| Parameter | Baseline (mean ± SD/SEM) | Peak Effect after Amyl Nitrite (mean ± SD/SEM) | Percentage Change | Reference |
| Heart Rate (beats/min) | 68 ± 3 | 108 ± 4 | ↑ 59% | [3] |
| 65 ± 2 | 72 ± 3 | ↑ 11% | [3] | |
| Not specified | Not specified | ↑ 27% ± 4% | [4] | |
| Systolic Blood Pressure (mmHg) | 119 ± 3 | 99 ± 4 | ↓ 17% | [3] |
| 111 ± 3 | 102 ± 5 | ↓ 8% | [3] | |
| Diastolic Blood Pressure (mmHg) | 69 ± 2 | 47 ± 3 | ↓ 32% | [3] |
| 67 ± 2 | 70 ± 2 | ↑ 4% | [3] | |
| Mean Arterial Pressure (mmHg) | Not specified | Not specified | No significant change | [4] |
| Cardiac Index (L/min/m²) | Not specified | Not specified | ↑ 13% ± 3% | [4] |
| Cardiac Output (L/min) | 6.9 ± 0.3 | 11.0 ± 0.9 | ↑ 59% | [3] |
| Left Ventricular End-Diastolic Volume (ml) | 131 ± 8 | 107 ± 7 | ↓ 18% | [3] |
| Left Ventricular End-Systolic Volume (ml) | 30 ± 2 | 13 ± 1 | ↓ 57% | [3] |
| Augmentation Index (%) | Not specified | -9 ± 2% | ↓ | [4] |
Note: Variations in baseline values and percentage changes can be attributed to differences in study populations, dosages, and measurement techniques.
Experimental Protocols
Assessment of Vasodilation using Wire Myography
This in vitro technique measures the isometric tension of isolated blood vessel segments to assess their contractile and relaxant properties in response to pharmacological agents.
Methodology:
-
Tissue Preparation : A blood vessel, such as the thoracic aorta or mesenteric artery, is carefully dissected from a laboratory animal (e.g., rat, mouse). The vessel is cleaned of adherent connective tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4][5]
-
Mounting : The vessel is cut into small rings (approximately 2 mm in length). Two fine wires are guided through the lumen of the ring, which is then mounted in a chamber of a wire myograph system filled with PSS maintained at 37°C and bubbled with 95% O₂/5% CO₂.[5]
-
Equilibration and Normalization : The mounted vessel ring is allowed to equilibrate under a baseline tension. A normalization procedure is performed to determine the optimal resting tension for inducing a reproducible contractile response.[5]
-
Induction of Contraction : The vessel is pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable contractile tone.[6]
-
Amyl Nitrite Administration : A cumulative concentration-response curve is generated by adding increasing concentrations of amyl nitrite to the chamber.
-
Data Acquisition and Analysis : The changes in isometric tension are recorded. The relaxation response is typically expressed as a percentage reversal of the pre-constriction.[6]
Measurement of cGMP Levels using ELISA
This protocol describes the quantification of cGMP in vascular tissue or cultured vascular smooth muscle cells following treatment with amyl nitrite.
Methodology:
-
Sample Preparation : Vascular tissue or cultured cells are treated with amyl nitrite for a specified duration. The reaction is stopped, and the cells or tissue are lysed. To prevent cGMP degradation, a phosphodiesterase inhibitor like IBMX is often included.
-
Homogenization and Extraction : For tissue samples, homogenization is performed in an appropriate buffer. An extraction step, often using trichloroacetic acid (TCA) or ethanol, is carried out to precipitate proteins and extract small molecules, including cGMP.[7]
-
Competitive ELISA : A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The principle involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate.[8]
-
Detection : After incubation and washing steps, a substrate is added that is converted by the enzyme-labeled cGMP into a colored product. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.
-
Quantification : The absorbance is read using a microplate reader. A standard curve is generated using known concentrations of cGMP, and the cGMP concentration in the samples is determined by interpolation from this curve. The results are typically normalized to the protein content of the sample.[8]
Assessment of Protein Kinase G (PKG) Activity
PKG activity can be assessed by measuring the phosphorylation of its specific substrates.
Methodology:
-
Sample Preparation : Vascular smooth muscle cells or tissue are treated with amyl nitrite or a direct cGMP analog.
-
Western Blot Analysis : Cell or tissue lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection : The membrane is probed with a primary antibody specific for the phosphorylated form of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[9]
-
Quantification : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The band intensity is quantified and can be normalized to the total amount of the substrate protein.
-
In Vitro Kinase Assay (Radiometric) : Alternatively, PKG can be immunoprecipitated from the cell lysates. The immunoprecipitated kinase is then incubated with a specific peptide substrate and [γ-³²P]ATP. The incorporation of the radiolabel into the substrate is measured to determine kinase activity.[10]
Visualizations
Signaling Pathway of Amyl Nitrite-Induced Vasodilation
Caption: Signaling cascade of amyl nitrite-induced vasodilation.
Experimental Workflow for Wire Myography
Caption: Workflow for assessing vasodilation with wire myography.
Logical Relationship in cGMP Measurement by Competitive ELISA
Caption: Principle of competitive ELISA for cGMP measurement.
References
- 1. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 2. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide-induced vasodilation of organic nitrate-tolerant rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Isomers of Amyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Amyl nitrate (B79036), also known as pentyl nitrate, is an organic nitrate ester with the chemical formula C₅H₁₁NO₃. As a member of the alkyl nitrate class, it and its isomers are of significant interest for their chemical reactivity and biological activity, primarily as vasodilators. This technical guide provides a comprehensive overview of the chemical properties of amyl nitrate isomers, detailed experimental protocols for their synthesis and characterization, and an exploration of their mechanism of action.
Isomers of Amyl Nitrate
The term "amyl nitrate" can refer to several structural isomers, each with a pentyl group attached to a nitrate functional group. The primary isomers are derived from the various isomers of amyl alcohol. The relationship and structures of these isomers are outlined below.
Figure 1: Structural Isomers of Amyl Nitrate.
Chemical and Physical Properties of Amyl Nitrate Isomers
The physicochemical properties of amyl nitrate isomers can vary based on their molecular structure. A summary of available quantitative data is presented in the table below for ease of comparison.
| Property | n-Pentyl Nitrate | Isopentyl Nitrate | Neopentyl Nitrate | sec-Pentyl Nitrate | tert-Pentyl Nitrate |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ |
| Molecular Weight ( g/mol ) | 133.15 | 133.15 | 133.15 | 133.15 | 133.15 |
| Boiling Point (°C) | 155-157 | ~145-148 | Data not available | Data not available | Data not available |
| Density (g/cm³) | 1.000 at 20°C | Data not available | Data not available | Data not available | Data not available |
| Refractive Index (n_D) | 1.412 at 20°C | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of Amyl Nitrate Isomers
The synthesis of amyl nitrate isomers is typically achieved through the esterification of the corresponding amyl alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640).
General Workflow for Amyl Nitrate Synthesis:
Figure 2: General experimental workflow for the synthesis of amyl nitrate isomers.
Detailed Methodology for the Synthesis of sec-Pentyl Nitrate:
This protocol is adapted from standard organic synthesis procedures for secondary alkyl nitrates.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath to maintain a low temperature.
-
Preparation of Nitrating Agent: Acetic anhydride is cooled in the reaction vessel.
-
Addition of Reactants: 2-Pentanol and nitric acid are added simultaneously and dropwise to the cooled acetic anhydride, ensuring the temperature is maintained between 7-10°C.
-
Reaction: The mixture is stirred for approximately 5 minutes after the addition is complete.
-
Quenching: The reaction mixture is poured into cold water to quench the reaction.
-
Separation: The organic layer is separated from the aqueous layer using a separatory funnel.
-
Washing: The organic layer is washed sequentially with water and a sodium bicarbonate solution to remove any remaining acid.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.
-
Purification: The final product, sec-pentyl nitrate, is purified by distillation.[1]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different isomers of amyl nitrate.
-
Sample Preparation: The amyl nitrate sample is diluted in a suitable solvent, such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5), is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Temperature Program: A temperature ramp is used to separate the isomers. For example, an initial temperature of 40°C held for 1 minute, followed by a ramp of 8°C/min to 300°C.[2]
-
Carrier Gas: Helium is commonly used as the carrier gas.[2]
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is a standard method.
-
Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of each eluting isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the amyl nitrate isomers.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons on the carbon adjacent to the nitrate group are characteristic.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Sample Preparation: A small amount of the purified amyl nitrate isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Standard 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the amyl nitrate molecule.
-
Characteristic Absorptions: Alkyl nitrates exhibit strong and characteristic absorption bands corresponding to the nitrate group (O-NO₂). These typically appear in the regions of 1665-1620 cm⁻¹ (asymmetric stretch) and around 780 cm⁻¹ (symmetric stretch).[3]
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mechanism of Action: Vasodilation
Alkyl nitrates, including amyl nitrate, are potent vasodilators. Their therapeutic effects are mediated through the nitric oxide (NO) signaling pathway.[4]
Organic nitrates act as prodrugs that are metabolized to release nitric oxide.[4] NO then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[5][6] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle and vasodilation.[6]
Figure 3: Signaling pathway for vasodilation induced by amyl nitrate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 6. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Amyl Nitrate as a Source of Nitric Oxide in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl nitrite (B80452), a rapidly acting vasodilator, has been utilized in clinical settings for over a century. Its primary mechanism of action is the liberation of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, most notably the regulation of vascular tone. This technical guide provides an in-depth exploration of amyl nitrite as an NO donor in biological systems. It details the metabolic pathways involved in NO release, the subsequent activation of intracellular signaling cascades, and the pharmacokinetics of this compound. Furthermore, this guide presents quantitative data on the efficiency of NO donation and summarizes key experimental protocols for its investigation, aiming to equip researchers and drug development professionals with a comprehensive understanding of amyl nitrite's biological activity.
Introduction
Amyl nitrite (isoamyl nitrite) is an alkyl nitrite with the chemical formula C₅H₁₁NO₂.[1] Historically used for the treatment of angina pectoris, its therapeutic effects are attributed to its potent vasodilatory properties.[2][3] These effects are mediated through its role as a prodrug for nitric oxide (NO).[2] Upon administration, typically via inhalation, amyl nitrite is rapidly absorbed and metabolized, leading to the release of NO.[2][4] This guide delves into the core mechanisms of this process, providing a technical overview for researchers in pharmacology and drug development.
Mechanism of Nitric Oxide Release from Amyl Nitrite
The bioactivation of amyl nitrite to release nitric oxide is a critical step in its pharmacological action. While the precise enzymatic machinery is a subject of ongoing research, evidence points to both enzymatic and non-enzymatic pathways.
Enzymatic Conversion
The conversion of organic nitrites to nitric oxide in vascular smooth muscle is believed to be an enzymatic process.[5] Studies have suggested that the enzymes responsible for the bioconversion of organic nitrites are distinct from those that metabolize organic nitrates.[5] Research on isobutyl nitrite and amyl nitrite has indicated that the primary NO-generating activity is associated with the cytosol, with a smaller, distinct activity in the microsomal fraction.[5]
The cytochrome P450 (P450) system, a major player in drug metabolism, is implicated in the generation of NO from some organic nitrates.[6] While direct evidence for P450-mediated NO release from amyl nitrite is not fully elucidated, the involvement of this enzyme family in the metabolism of structurally related compounds suggests it as a probable candidate for further investigation.[6][7][8]
Non-Enzymatic Conversion
In addition to enzymatic pathways, non-enzymatic decomposition of amyl nitrite can also lead to the release of NO. This can occur through hydrolysis in the presence of a base, yielding nitrite salts and the corresponding alcohol.[1] The released nitrite can then be reduced to NO, particularly in acidic or hypoxic environments.
Diagram of Amyl Nitrite Metabolism
References
- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 3. Inorganic nitrite and nitrate in cardiovascular therapy: A better alternative to organic nitrates as nitric oxide donors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-lived intermediate in N2O generation by P450 NO reductase captured by time-resolved IR spectroscopy and XFEL crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of Amyl Nitrite Inhalation on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amyl nitrite (B80452), a potent and rapidly acting vasodilator, exerts significant physiological effects on the cardiovascular system, most notably a pronounced decrease in blood pressure. Administered via inhalation, it is quickly absorbed into the bloodstream, initiating a cascade of events that lead to widespread vasodilation. This technical guide provides an in-depth analysis of the physiological effects of amyl nitrite inhalation on blood pressure, detailing its mechanism of action, summarizing quantitative hemodynamic data from key studies, and outlining the experimental protocols used to derive this information. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Mechanism of Action: The Nitric Oxide Signaling Pathway
The primary mechanism by which amyl nitrite lowers blood pressure is through the release of nitric oxide (NO), a potent vasodilator.[1] Upon inhalation, amyl nitrite is rapidly absorbed through the pulmonary alveoli and enters the systemic circulation.[[“]] The compound is then metabolized, releasing nitric oxide.[1]
NO subsequently activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[1] This widespread relaxation of blood vessels, particularly arterioles, decreases systemic vascular resistance, leading to a rapid and significant drop in blood pressure.[[“]][3]
References
Amyl Nitrate's Role in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms by which amyl nitrate (B79036) induces smooth muscle relaxation. It details the molecular signaling pathways, provides quantitative data for related nitrovasodilator compounds, outlines key experimental protocols, and includes visualizations to facilitate a comprehensive understanding of the processes involved.
Introduction: The Vasodilatory Properties of Amyl Nitrate
Amyl nitrate, a volatile alkyl nitrite, has been recognized for its potent vasodilatory effects for over a century.[1] Its primary therapeutic application has been in the treatment of angina pectoris, where its ability to relax vascular smooth muscle leads to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand.[2] The physiological effects of amyl nitrate are rapid in onset, typically occurring within seconds of inhalation, but are also short-lived.[3] This guide delves into the intricate molecular cascade initiated by amyl nitrate, culminating in the relaxation of smooth muscle, a process of significant interest in pharmacology and drug development.
The Core Signaling Pathway: From Amyl Nitrate to Muscle Relaxation
The vasodilatory action of amyl nitrate is not direct but is mediated through its biotransformation to nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4] The subsequent signaling cascade involves the activation of soluble guanylate cyclase (sGC), the production of cyclic guanosine (B1672433) monophosphate (cGMP), and the activation of protein kinase G (PKG), which collectively orchestrate a reduction in intracellular calcium levels and a decrease in the calcium sensitivity of the contractile apparatus, leading to smooth muscle relaxation.[5][6]
Biotransformation of Amyl Nitrate to Nitric Oxide
Upon administration, amyl nitrate is rapidly metabolized to release nitric oxide. This conversion is not spontaneous and is believed to be, at least in part, an enzymatic process. Evidence suggests that glutathione (B108866) S-transferases (GSTs) play a significant role in this biotransformation.[4] These enzymes catalyze the reaction of amyl nitrate with glutathione to form S-nitrosoglutathione (GSNO), which is an unstable intermediate that can then decompose to release NO. Studies have identified both cytosolic and microsomal enzyme activities in vascular smooth muscle that are capable of converting organic nitrites to NO.[4]
Activation of Soluble Guanylate Cyclase and cGMP Production
The liberated nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[7] This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][7] The elevation of intracellular cGMP concentration is a critical step in the signaling pathway, as cGMP acts as a second messenger to relay the signal from NO.[5]
Protein Kinase G Activation and Downstream Effects
Cyclic GMP exerts its primary effects by activating cGMP-dependent protein kinase (PKG).[6] Activated PKG phosphorylates a number of downstream target proteins within the smooth muscle cell, leading to a multifaceted mechanism of relaxation:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation leads to a decrease in cytosolic calcium concentration through several mechanisms. It can phosphorylate and activate the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which sequesters Ca²⁺ into intracellular stores. Additionally, PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺.
-
Decreased Calcium Sensitivity of Contractile Proteins: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, which is a prerequisite for the detachment of myosin from actin and subsequent muscle relaxation. This action counteracts the activity of myosin light chain kinase (MLCK), which is responsible for contraction.
-
Modulation of Ion Channels: PKG can also phosphorylate and open large-conductance calcium-activated potassium channels (BKCa channels). The efflux of potassium ions leads to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.
The culmination of these events is a profound and rapid relaxation of the smooth muscle.
Quantitative Data on Nitrovasodilator-Induced Relaxation
| Compound | Vessel | Pre-contraction Agent | EC50 / Potency (Negative Log IC50) | Reference |
| Sodium Nitroprusside | Mouse Aorta | Phenylephrine (B352888) | 7.76 ± 0.05 | [8] |
| Glyceryl Trinitrate | Mouse Aorta | Phenylephrine | 6.82 ± 0.09 | [8] |
| Spermine NONOate | Mouse Aorta | Phenylephrine | 6.02 ± 0.02 | [8] |
| Nitric Oxide (gas solution) | Mouse Aorta | Phenylephrine | 5.91 ± 0.04 | [8] |
| Iloprost | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 2.4 x 10⁻¹¹ M | [9] |
| Nitroglycerin | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 5.6 x 10⁻⁸ M | [9] |
| Papaverine | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 7.0 x 10⁻⁷ M | [9] |
| Diltiazem | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 2.1 x 10⁻⁵ M | [9] |
| Sodium Nitrite | Rat Aorta | Norepinephrine | No difference in relaxing effect between control and cirrhotic rings | [10] |
Studies have consistently shown a direct correlation between the concentration of nitrovasodilators, the increase in intracellular cGMP levels, and the degree of smooth muscle relaxation.[5] For instance, in bovine coronary arteries, a linear and highly significant positive correlation was observed between the log increase in cGMP and the percentage of relaxation for several nitro-compounds.[5]
Experimental Protocols
Isolated Tissue Bath for Measuring Smooth Muscle Relaxation
This protocol describes the measurement of isometric contraction and relaxation of isolated vascular smooth muscle rings.
Materials:
-
Isolated tissue organ bath system with force-displacement transducers.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Vasoactive agents (e.g., phenylephrine for pre-contraction, amyl nitrate or other vasodilators).
-
Dissection tools.
Procedure:
-
Tissue Preparation: A blood vessel (e.g., rat thoracic aorta) is carefully dissected and placed in cold Krebs-Henseleit solution. The surrounding connective tissue is removed, and the vessel is cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted on two L-shaped stainless-steel hooks in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g. The Krebs solution is changed every 15-20 minutes.
-
Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM). The presence of a functional endothelium can be tested by assessing relaxation to acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 1 µM).
-
Experimental Procedure: After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced with a submaximal concentration of a vasoconstrictor like phenylephrine. Once the contraction reaches a plateau, cumulative concentrations of the vasodilator (e.g., amyl nitrate) are added to the bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) can be calculated.[9]
Measurement of cGMP Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying cGMP levels in smooth muscle tissue or cells following treatment with a vasodilator.
Materials:
-
Commercially available cGMP ELISA kit.
-
Smooth muscle tissue or cultured smooth muscle cells.
-
Homogenization buffer (e.g., 0.1 M HCl).
-
Microplate reader.
-
Reagents for protein quantification (e.g., BCA or Bradford assay).
Procedure:
-
Sample Preparation:
-
Tissue: Smooth muscle tissue is rapidly frozen in liquid nitrogen after experimental treatment and then homogenized in cold 0.1 M HCl. The homogenate is centrifuged, and the supernatant is collected.
-
Cells: Cultured smooth muscle cells are treated with the experimental agent, and the reaction is stopped by adding cold 0.1 M HCl. The cells are scraped, and the lysate is centrifuged to remove cellular debris.
-
-
ELISA Procedure (following a typical competitive ELISA protocol):
-
Standards and samples are added to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well. This will compete with the cGMP in the sample for binding to the antibody.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, which will be converted by the bound enzyme-conjugated cGMP to produce a colored product. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is determined by interpolating their absorbance values from the standard curve. The results are typically normalized to the protein concentration of the sample.
Visualizations of Signaling Pathways and Workflows
Caption: Signaling pathway of amyl nitrate-induced smooth muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 4. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for cyclic GMP-mediated relaxant effects of nitro-compounds in coronary smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the iNOS/NO/cGMP pathway by Revactin® in human corporal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprint of Amyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of amyl nitrate (B79036). By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed structural analysis can be achieved. This document presents key quantitative data, detailed experimental methodologies, and visual workflows to aid in the understanding and application of these analytical techniques.
Structural Elucidation through Spectroscopic Techniques
The structural analysis of amyl nitrate, which primarily exists as n-amyl nitrate (pentyl nitrate), relies on the synergistic information provided by various spectroscopic methods. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms in a molecule. For n-amyl nitrate, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique nucleus in the structure.
Quantitative NMR Data
The following tables summarize the expected chemical shifts for n-amyl nitrate in ¹H and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for n-Amyl Nitrate
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~4.4 | Triplet | 2H |
| H-2 | ~1.7 | Quintet | 2H |
| H-3 | ~1.4 | Sextet | 2H |
| H-4 | ~1.3 | Sextet | 2H |
| H-5 | ~0.9 | Triplet | 3H |
Table 2: ¹³C NMR Spectroscopic Data for n-Amyl Nitrate [1]
| Carbon | Chemical Shift (ppm) |
| C-1 | ~75 |
| C-2 | ~28 |
| C-3 | ~26 |
| C-4 | ~22 |
| C-5 | ~14 |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of n-amyl nitrate.
Materials:
-
n-Amyl nitrate sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., Bruker AC-300 or equivalent)[2]
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of n-amyl nitrate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Quantitative IR Data
The IR spectrum of n-amyl nitrate exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for n-Amyl Nitrate [3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | ~1630 | Strong |
| Symmetric N-O Stretch | ~1280 | Strong |
| C-O Stretch | ~1000 | Strong |
| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |
Experimental Protocol for IR Spectroscopy
Objective: To obtain the IR spectrum of n-amyl nitrate.
Materials:
-
n-Amyl nitrate sample
-
FTIR spectrometer (e.g., Digilab FTS-14)[2] with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates (NaCl or KBr)).
-
Dropper or pipette
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of n-amyl nitrate onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
Quantitative MS Data
The mass spectrum of n-amyl nitrate will show the molecular ion peak and several fragment ions.
Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of n-Amyl Nitrate [4]
| Ion | m/z | Relative Abundance |
| [C₅H₁₁NO₃]⁺ (Molecular Ion) | 133.15 | Low to absent |
| [C₅H₁₁O]⁺ | 87 | Moderate |
| [NO₂]⁺ | 46 | High |
| [C₄H₉]⁺ | 57 | Moderate |
| [C₃H₇]⁺ | 43 | High |
| [C₂H₅]⁺ | 29 | High |
Note: The molecular ion peak for nitrate esters can be weak or absent due to facile fragmentation.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of n-amyl nitrate.
Materials:
-
n-Amyl nitrate sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion MS system.
-
Solvent for dilution (e.g., methanol (B129727) or dichloromethane).
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of n-amyl nitrate in a suitable volatile solvent.
-
GC Method Setup:
-
Install an appropriate GC column (e.g., a non-polar column).
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
-
Set the carrier gas (e.g., helium) flow rate.
-
-
MS Method Setup:
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Set the mass range to scan (e.g., m/z 20-200).
-
Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
-
-
Injection and Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peak corresponding to n-amyl nitrate in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Workflow and Data Integration
The following diagrams illustrate the workflow for the spectroscopic analysis of amyl nitrate and the logical relationship between the different techniques for structural confirmation.
Caption: Experimental workflow for the spectroscopic analysis of amyl nitrate.
Caption: Logical relationship of spectroscopic data for structural confirmation.
References
Methodological & Application
Application Notes and Protocols: Use of Amyl Nitrite in Cardiovascular Stress Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyl nitrite (B80452) is a potent and rapidly acting vasodilator that has been historically used in the management of angina pectoris and as a diagnostic tool in cardiology.[1] Its primary mechanism of action involves the release of nitric oxide (NO), leading to the relaxation of vascular smooth muscle.[2] This results in systemic vasodilation, a decrease in blood pressure, and a reflex increase in heart rate and cardiac output.[[“]][[“]] While largely superseded by more modern pharmacologic stress agents with better safety profiles and more controlled effects, such as adenosine, dipyridamole, and dobutamine, understanding the historical application and hemodynamic effects of amyl nitrite can provide valuable insights for cardiovascular research and drug development.
These application notes provide a reconstructed historical protocol for the use of amyl nitrite in cardiovascular stress testing, based on literature from the era of its use. It also includes a detailed overview of its mechanism of action, quantitative data on its hemodynamic effects, and potential adverse reactions.
Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway
Amyl nitrite acts as a nitric oxide donor. Upon inhalation, it is rapidly absorbed and metabolized, releasing nitric oxide. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[2]
Caption: Nitric Oxide Signaling Pathway in Vasodilation.
Quantitative Data on Hemodynamic Effects
The administration of amyl nitrite induces significant and rapid changes in key cardiovascular parameters. The following tables summarize quantitative data from various studies.
Table 1: Hemodynamic Effects of Inhaled Amyl Nitrite in Healthy Volunteers
| Parameter | Baseline (Mean ± SEM) | Peak Effect (Mean ± SEM) | Percentage Change | Citation(s) |
| Heart Rate (beats/min) | 60 ± 3 | 76 ± 4 | +27% | [6] |
| Cardiac Index (L/min/m²) | 2.9 ± 0.2 | 3.3 ± 0.2 | +13% | [6] |
| Augmentation Index (%) | 25 ± 3 | 16 ± 3 | -36% (-9% absolute) | [6] |
| Mean Arterial Pressure (mmHg) | 85 ± 3 | No significant change | - | [6] |
Table 2: Hemodynamic Effects of Inhaled Amyl Nitrite in Patients with Coronary Artery Disease
| Parameter | Baseline (Mean) | Peak Effect (Mean) | Percentage Change | Citation(s) |
| Heart Rate (beats/min) | 71 | 96 | +35% | [7] |
| Systolic Blood Pressure (mmHg) | 135 | 105 | -22% | [1] |
| Diastolic Blood Pressure (mmHg) | 78 | 62 | -21% | [1] |
| Mean Arterial Pressure (mmHg) | 97 | 76 | -22% | [1] |
| Cardiac Output (L/min) | 5.4 | 7.1 | +31% | [1] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1420 | 850 | -40% | [1] |
Reconstructed Historical Experimental Protocol: Amyl Nitrite Stress Myocardial Perfusion Imaging
Disclaimer: The following protocol is a reconstruction based on historical literature. Amyl nitrite is not a standard agent for cardiovascular stress testing in modern clinical practice due to the availability of agents with better safety profiles and more controllable hemodynamic effects. This protocol is intended for informational and research purposes only.
1. Patient Preparation
-
Obtain informed consent, explaining the procedure, potential risks, and side effects.
-
Patients should be fasting for at least 4 hours prior to the test.
-
A peripheral intravenous line should be established for the injection of the radiotracer.
-
The patient should be in a sitting or recumbent position during and immediately after amyl nitrite administration to minimize the risk of orthostatic hypotension.[8]
2. Baseline Measurements and Imaging
-
Acquire a baseline 12-lead electrocardiogram (ECG).
-
Record baseline heart rate and blood pressure.
-
If a two-day protocol is used, a resting myocardial perfusion scan may be performed on a separate day. For a one-day protocol, a baseline resting scan is performed first.
3. Amyl Nitrite Administration and Stress Phase
-
Dosage: One 0.3 mL glass ampule of amyl nitrite.[9]
-
Administration: The ampule, covered in its protective cloth, is crushed between the fingers and held under the patient's nose for inhalation.[10] The patient should take 2 to 6 deep inhalations of the vapor.[9][10]
-
Monitoring:
-
Continuously monitor the 12-lead ECG for ischemic changes (ST-segment depression or elevation), arrhythmias, and heart rate.
-
Measure blood pressure and heart rate every minute during and for at least 5 minutes after inhalation.
-
Monitor the patient for symptoms such as headache, dizziness, flushing, and chest pain.
-
4. Radiotracer Injection and Imaging
-
The radiotracer (e.g., Thallium-201) is injected intravenously approximately 45-60 seconds after the start of amyl nitrite inhalation.
-
Amyl nitrite inhalation may be continued for a total of 2-5 minutes.
-
Immediate post-stress imaging should commence as soon as possible after the completion of the inhalation period.
5. Post-Stress Monitoring and Recovery
-
Continue to monitor the patient's ECG, heart rate, and blood pressure until they return to baseline levels.
-
The patient should remain in a sitting or recumbent position until any symptoms of orthostatic hypotension have resolved.
Caption: Reconstructed Historical Workflow for Amyl Nitrite Stress Test.
Contraindications and Adverse Effects
Contraindications:
-
Severe anemia[11]
-
Angle-closure glaucoma[11]
-
Orthostatic hypotension[11]
-
Increased intracranial pressure[11]
-
Hypersensitivity to nitrites[11]
-
Recent use of phosphodiesterase-5 inhibitors (e.g., sildenafil) due to the risk of profound hypotension.[12][[“]]
-
Acute myocardial infarction, especially with right ventricular involvement.[14]
Adverse Effects:
-
Common: Headache (often throbbing), dizziness, flushing of the face and neck, orthostatic hypotension, tachycardia, palpitations, and fainting.[9][11][15]
-
Less Common: Nausea, vomiting, and skin rash.[11]
-
Serious: Severe hypotension, cardiovascular collapse (especially when combined with alcohol or other vasodilators), and methemoglobinemia with overdose.[11][12] Paradoxical myocardial ischemia can occur in some patients with coronary artery disease due to a sudden drop in blood pressure.[1]
References
- 1. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of amyl nitrite in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Amyl nitrite inhalant: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Amyl Nitrite (Amyl Nitrite Inhalant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. amyl nitrite [glowm.com]
- 12. drugs.com [drugs.com]
- 13. consensus.app [consensus.app]
- 14. Amyl nitrite Disease Interactions - Drugs.com [drugs.com]
- 15. Amyl nitrite inhalation as a screening test for hypertrophic subaortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amyl Nitrate as a Reagent in Sandmeyer Reactions: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1] While traditionally employing sodium nitrite (B80452) in aqueous acidic solutions for diazotization, the use of alkyl nitrites, such as amyl nitrate (B79036) and its isomers (e.g., isoamyl nitrite), offers a valuable alternative, particularly for reactions requiring anhydrous or milder conditions.[2] This protocol collection details the application of amyl nitrate and other alkyl nitrites as reagents in Sandmeyer reactions for the synthesis of aryl halides and other key intermediates relevant to pharmaceutical and materials science research.
The use of alkyl nitrites can circumvent the need for strongly acidic aqueous conditions, allowing for the diazotization of substrates that may be sensitive to such environments.[2] These reagents are often employed in organic solvents, facilitating a homogeneous reaction medium and, in some cases, leading to improved yields and cleaner reaction profiles.[3]
Reaction Mechanism and Workflow
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The process is initiated by the diazotization of a primary aromatic amine using an alkyl nitrite, which generates a highly reactive diazonium salt. In the presence of a copper(I) or copper(II) salt, this intermediate undergoes a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the halide or other nucleophile from the copper salt to yield the final product, regenerating the copper catalyst in the process.[1]
Caption: General mechanism of the Sandmeyer reaction using amyl nitrite.
Experimental Protocols
Protocol 1: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(II) Bromide
This protocol is adapted from a general procedure for the synthesis of aryl bromides from aromatic amines.
Materials:
-
Aromatic amine (1.0 eq)
-
Copper(II) bromide (CuBr₂, 1.25 eq)
-
tert-Butyl nitrite (t-BuONO, 2.25 eq)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
To a round-bottom flask containing acetonitrile at room temperature, add copper(II) bromide (1.25 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add tert-butyl nitrite (2.25 eq) dropwise to the cooled suspension.
-
Stir the mixture for 5 minutes at 0-5 °C.
-
Add the aromatic amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion, add ethyl acetate (B1210297) to the reaction mixture.
-
Quench the reaction by adding 10% aqueous ammonium (B1175870) chloride solution and 2% aqueous ammonia (B1221849) solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.[4]
Protocol 2: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(I) Bromide
This protocol provides an alternative method for the synthesis of aryl bromides.
Materials:
-
Aromatic amine (1.0 eq)
-
Isoamyl nitrite (2.0 eq)
-
Copper(I) bromide (CuBr, 2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add isoamyl nitrite (2.0 eq) to the solution and stir at room temperature for 10 minutes.
-
Add copper(I) bromide (2.0 eq) portionwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired aryl bromide.[4]
Protocol 3: Synthesis of 2-Chloropyrimidines using tert-Butyl Nitrite
This protocol is an example of a Sandmeyer reaction applied to a heterocyclic amine.
Materials:
-
Aminopyrimidine derivative (1.0 eq)
-
Antimony trichloride (B1173362) (SbCl₃)
-
tert-Butyl nitrite (t-BuONO)
Procedure:
-
In a suitable reaction vessel, combine the aminopyrimidine derivative with antimony trichloride.
-
Add tert-butyl nitrite to initiate the diazotization.
-
The reaction proceeds to form the 2-chloropyrimidine (B141910) derivative.[3]
Quantitative Data Summary
The following tables summarize the reported yields for Sandmeyer reactions using alkyl nitrites with various substrates.
Table 1: Synthesis of Aryl Halides
| Starting Aromatic Amine | Alkyl Nitrite | Copper Salt | Solvent | Product | Yield (%) | Reference |
| Substituted Aniline | t-Butyl nitrite | CuBr₂ | ACN | Substituted Aryl Bromide | 70 | [4] |
| Substituted Aniline | Isoamyl nitrite | CuBr | ACN | Substituted Aryl Bromide | Not specified | [4] |
| 2-Aminopyridine | Amyl nitrite | - | HBr (20%) | 2-Bromopyridine | Not specified | [5] |
| 2-Aminothiazole | n-Butyl nitrite | CuBr | ACN | 2-Bromo-1,3-thiazole | 46 | [3] |
| 2-Aminothiazole | n-Butyl nitrite | CuBr₂ | ACN | 2,5-Dibromo-1,3-thiazole | 79 | [3] |
| N-(prop-2-yn-1-ylamino) pyridine | Isopentyl nitrite | CuCl₂ | ACN | Bicyclic chlorinated pyridone | 62 | [3] |
| 2-Amino-3-carbonitriles | Isoamyl nitrite | CuCl₂ | ACN | 2-Chloro-3-carbonitriles | 10-69 | [3] |
Table 2: Synthesis of Heterocyclic Halides
| Starting Heterocyclic Amine | Alkyl Nitrite | Metal Salt | Solvent | Product | Yield (%) | Reference |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl nitrite | CuBr | ACN | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 71 | [3] |
| Aminocyclopropylpyridines | Amyl nitrite | CuBr₂ | Dibromomethane | Bromocyclopropylpyridines | Good | [3] |
| Aminopyrimidine derivative | tert-Butyl nitrite | SbCl₃ | Not specified | 2-Chloropyrimidine derivative | Not specified | [3] |
Applications in Drug Development
The Sandmeyer reaction is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to introduce halogens and other functional groups onto an aromatic ring with regiocontrol is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the introduction of a trifluoromethyl group via a Sandmeyer-type reaction can enhance metabolic stability and lipophilicity.[1]
While specific examples detailing the use of amyl nitrate in the synthesis of commercial drugs are not always readily available in public literature, the protocols described herein are representative of transformations used in the pharmaceutical industry. For example, the synthesis of halogenated pyridines and other nitrogen-containing heterocycles is of significant interest as these motifs are present in a wide range of bioactive molecules.
Logical Workflow for Protocol Selection
Caption: Decision workflow for selecting a suitable Sandmeyer reaction protocol.
Conclusion
Amyl nitrate and other alkyl nitrites are effective and versatile reagents for the diazotization step in Sandmeyer reactions. They offer a valuable alternative to the traditional sodium nitrite method, particularly for substrates requiring non-aqueous and milder reaction conditions. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors. The continued development of Sandmeyer-type reactions will undoubtedly contribute to the efficient synthesis of novel molecules with important applications in medicine and materials science.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Amyl Nitrite as a Cyanide Poisoning Antidote in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanide is a potent and rapidly acting toxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cellular hypoxia and rapid death.[1][2] Amyl nitrite (B80452) is a volatile liquid that has been utilized as an antidote for cyanide poisoning for decades.[3] It is often included in cyanide antidote kits, sometimes in conjunction with sodium nitrite and sodium thiosulfate.[1] This document provides detailed application notes and protocols for the use of amyl nitrite in animal models of cyanide poisoning, summarizing key data and outlining experimental procedures based on published studies.
Mechanism of Action
The antidotal effect of amyl nitrite in cyanide poisoning is primarily attributed to two mechanisms:
-
Methemoglobin Formation: Amyl nitrite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[1][2][3] Methemoglobin has a high affinity for cyanide, binding with it to form the less toxic cyanomethemoglobin.[1][3] This reaction effectively sequesters cyanide from cytochrome c oxidase, allowing cellular respiration to resume.[1][4]
-
Nitric Oxide (NO) Mediated Vasodilation: Amyl nitrite can be biotransformed to generate nitric oxide (NO).[1][5] NO may directly antagonize the binding of cyanide to cytochrome c oxidase.[1][5] Additionally, the vasodilatory properties of amyl nitrite can improve cardiovascular and respiratory function, which are often compromised in acute cyanide poisoning.[6] Some studies suggest that the reversal of cardiovascular and respiratory paralysis by amyl nitrite occurs before significant levels of methemoglobin are formed.[6]
Data Presentation
The following table summarizes quantitative data from key studies on the use of amyl nitrite as a cyanide antidote in animal models.
| Animal Model | Cyanide Compound | Cyanide Dose & Route | Amyl Nitrite Dose & Route | Outcome | Reference |
| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 24 of 30 dogs survived | Vick and Froehlich, 1985[6] |
| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 39 of 45 dogs showed improved cardiovascular and respiratory function and survival | Vick and Froehlich, 1985 and 1991[1] |
| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 100% survival in 15 animals | Vick and Froehlich, 1991[7] |
| Beagle Dog | Potassium Cyanide | 0.06 mmol/kg, IV | 0.03 and 0.15 mmol/kg, IV | Not specified | CHEMM[1] |
| Beagle Dog | Potassium Cyanide | 0.045 mmol/kg, IV | 0.074 mmol/kg (2 ampoules of 0.3 ml), Inhalation | Not specified | CHEMM[1] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Specific parameters may need to be optimized for individual experimental designs.
Protocol 1: Intravenous Cyanide Administration and Amyl Nitrite Treatment in Beagle Dogs
Objective: To evaluate the efficacy of amyl nitrite in reversing the lethal effects of intravenously administered cyanide in beagle dogs.
Materials:
-
Adult beagle dogs
-
Sodium cyanide or potassium cyanide
-
Sterile saline for injection
-
Amyl nitrite ampoules (0.3 ml)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure, respiratory rate)
-
Ventilator (optional, for respiratory support)
-
Blood collection supplies for methemoglobin and cyanide level analysis
Procedure:
-
Animal Preparation: Anesthetize the beagle dog and place it in a supine position. Insert intravenous catheters for drug administration and blood sampling. Attach physiological monitoring equipment to record baseline vital signs.
-
Cyanide Administration: Administer a lethal dose of sodium cyanide (e.g., 2.5 mg/kg) or potassium cyanide intravenously.[6][7] Monitor the animal closely for signs of cyanide toxicity, including bradycardia, hypotension, and respiratory arrest.[6]
-
Amyl Nitrite Administration (Post-Cyanide):
-
Inhalation Route: At the onset of severe toxic signs (e.g., 2-3 minutes post-cyanide administration), break an ampoule of amyl nitrite (0.3 ml) in a gauze pad and hold it close to the animal's snout for intermittent inhalation (e.g., 15-30 seconds of exposure every minute).[4][7] If the animal is intubated, the ampoule can be placed in the ventilator circuit.
-
Intravenous Route: A solution of amyl nitrite can be prepared and administered intravenously. The exact dosage and infusion rate should be determined based on preliminary studies.
-
-
Monitoring and Data Collection: Continuously monitor cardiovascular and respiratory parameters throughout the experiment. Collect blood samples at predetermined intervals to measure methemoglobin and cyanide levels.
-
Supportive Care: Provide supportive care as needed, such as artificial respiration if respiratory arrest occurs.[6]
-
Endpoint: The primary endpoint is survival. Secondary endpoints can include the time to recovery of normal physiological function and neurological status.
Protocol 2: Controlled Inhalation of Amyl Nitrite
For a more controlled and reproducible administration of inhaled amyl nitrite, a specialized inhalation exposure system is recommended.
Materials:
-
Inhalation exposure chamber (nose-only or whole-body)
-
Vaporizer or nebulizer for amyl nitrite
-
Flow meters and gas analyzers to control and monitor the concentration of amyl nitrite in the chamber
-
Exhaust system with appropriate filters
Procedure:
-
System Calibration: Calibrate the inhalation system to deliver a precise and stable concentration of amyl nitrite vapor.
-
Animal Acclimation: Acclimate the animals to the restraining tubes (for nose-only exposure) or the chamber to minimize stress.
-
Exposure: Place the animal in the chamber and initiate the flow of amyl nitrite vapor at the target concentration and for the predetermined duration.
-
Monitoring: Monitor the animal's vital signs and the chamber's environmental parameters throughout the exposure period.
Safety Precautions
-
Cyanide is extremely toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Amyl nitrite is a flammable liquid and should be kept away from open flames.
-
Researchers should be trained in emergency procedures for cyanide exposure.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Disclaimer: These protocols are intended for informational purposes for research professionals and are based on published literature. They should be adapted and validated for specific experimental conditions. The administration of these substances can be dangerous and should only be performed by trained personnel in a controlled laboratory setting.
References
- 1. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Sodium Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Past, present and future of cyanide antagonism research: From the early remedies to the current therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. Nitrite-Mediated Antagonism of Cyanide Inhibition of Cytochrome c Oxidase in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purity Assessment of Synthesized Amyl Nitrate by Quantitative NMR (qNMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of chemical compounds. Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of substances with high accuracy and precision.[1][2] This application note provides a detailed protocol for the purity assessment of synthesized amyl nitrate (B79036) (n-pentyl nitrate) using ¹H qNMR spectroscopy with an internal standard. The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3][4]
Principle of the Method
The purity of amyl nitrate is determined by comparing the integral of a characteristic amyl nitrate proton signal with the integral of a known signal from a certified internal standard of known purity and weight. By accurately weighing both the amyl nitrate sample and the internal standard, the purity of the amyl nitrate can be calculated using the formula provided in the protocol section. This method offers a significant advantage as it does not require a certified reference material of amyl nitrate itself.[5][6]
Experimental Protocols
1. Materials and Equipment
-
Amyl Nitrate: Synthesized sample to be analyzed.
-
Internal Standard: Benzyl (B1604629) benzoate (B1203000) (or other suitable standard with non-overlapping signals). Must be of high, certified purity.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄) with a lock substance.
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Volumetric Glassware and Pipettes.
2. Sample Preparation
Proper sample preparation is critical for accurate qNMR results.
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of the internal standard (e.g., benzyl benzoate) directly into a clean, dry vial. Record the exact weight.
-
Weighing the Amyl Nitrate: Accurately weigh approximately 10-20 mg of the synthesized amyl nitrate into the same vial. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Cap the vial and gently swirl until both the internal standard and the amyl nitrate are completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-precision NMR tube. Ensure the filling height is adequate for the spectrometer being used.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting the acquisition.
3. NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be set.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Flip Angle: A 90° pulse should be calibrated and used to maximize the signal in a single scan.
-
Relaxation Delay (D1): This is a critical parameter. The relaxation delay between pulses should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both for the analyte and the internal standard). A D1 of 30-60 seconds is generally recommended for accurate quantification if T₁ values are not known.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[7] This will depend on the sample concentration.
-
Acquisition Time (AQ): A sufficiently long acquisition time should be used to ensure high digital resolution.
-
Temperature: Maintain a constant and regulated temperature throughout the experiment.
4. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of approximately 0.3 Hz to improve the S/N without significantly distorting the signal shape.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Integrate the selected, well-resolved signals for both amyl nitrate and the internal standard. The integration regions should be set to cover the entire signal, including any satellite peaks.
Data Presentation
¹H NMR Spectrum of Amyl Nitrate
The ¹H NMR spectrum of amyl nitrate is expected to show four distinct signals corresponding to the different proton environments in the n-pentyl chain. Based on the data for the closely related pentyl nitrite, the following assignments can be predicted:
-
H-1' (O-CH₂): Triplet, ~4.4-4.7 ppm
-
H-2' (O-CH₂-CH₂): Multiplet, ~1.7-1.8 ppm
-
H-3' & H-4' (-(CH₂)₂-): Multiplet, ~1.3-1.5 ppm
-
H-5' (CH₃): Triplet, ~0.9 ppm
Selection of Signals for Quantification
For quantification, it is crucial to select signals that are well-resolved and free from overlap with any impurity signals or the internal standard signals. The triplet corresponding to the H-1' protons of amyl nitrate is often a good candidate due to its downfield shift. For the internal standard, benzyl benzoate, the singlet corresponding to the benzylic protons is typically well-resolved.
Purity Calculation
The purity of the amyl nitrate sample is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected amyl nitrate signal.
-
I_IS: Integral of the selected internal standard signal.
-
N_analyte: Number of protons corresponding to the selected amyl nitrate signal.
-
N_IS: Number of protons corresponding to the selected internal standard signal.
-
MW_analyte: Molecular weight of amyl nitrate (133.15 g/mol ).
-
MW_IS: Molecular weight of the internal standard (e.g., Benzyl Benzoate: 212.24 g/mol ).
-
m_analyte: Mass of the amyl nitrate sample.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as a percentage).
Quantitative Data Summary
The following table presents a hypothetical but representative set of results for the purity assessment of three different batches of synthesized amyl nitrate.
| Sample ID | Mass of Amyl Nitrate (mg) | Mass of Benzyl Benzoate (mg) | Integral of Amyl Nitrate (H-1') | Integral of Benzyl Benzoate (CH₂) | Calculated Purity (% w/w) |
| AN-Batch-001 | 15.25 | 8.10 | 1.00 | 1.25 | 98.5 |
| AN-Batch-002 | 16.10 | 8.05 | 0.95 | 1.15 | 95.2 |
| AN-Batch-003 | 14.98 | 8.12 | 1.02 | 1.28 | 99.1 |
Assuming a certified purity of 99.9% for the benzyl benzoate internal standard.
Visualizations
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for amyl nitrate purity assessment by qNMR.
Relationship between Experimental Parameters and Data Quality
Caption: Key parameters influencing qNMR data quality.
References
- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical NMR [magritek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Amyl Nitrate in the Study of Nitric Oxide Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response. Dysregulation of NO signaling is implicated in numerous pathologies, making it a key target for therapeutic intervention. Amyl nitrite (B80452), a volatile alkyl nitrite, has long been recognized for its potent vasodilatory effects and serves as a valuable pharmacological tool for investigating NO signaling pathways.[1] Upon administration, amyl nitrite decomposes, releasing NO, which subsequently activates downstream signaling cascades.[2]
These application notes provide a comprehensive overview of the utility of amyl nitrate (B79036) in studying NO signaling, with a focus on its role as an NO donor to investigate vasodilation, cyclic guanosine (B1672433) monophosphate (cGMP) production, and protein S-nitrosylation. Detailed experimental protocols are provided to facilitate the practical application of amyl nitrate in a research setting.
Mechanism of Action: The NO/sGC/cGMP Pathway
The primary mechanism by which amyl nitrate exerts its biological effects is through the canonical nitric oxide signaling pathway.
-
NO Release: Amyl nitrite is metabolized, leading to the release of nitric oxide (NO).[2]
-
sGC Activation: NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylate cyclase (sGC).[3]
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]
-
Downstream Effects: Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[4]
Visualization of the Canonical NO/sGC/cGMP Signaling Pathway
References
Application of Amyl Nitrite in Pharmacological Studies of Angina Pectoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyl nitrite (B80452), a volatile liquid of the nitrite ester class, has a long-standing history in the pharmacological management of angina pectoris, dating back to its first use by Sir Thomas Lauder Brunton in 1867. Although largely superseded by more stable nitrates like nitroglycerin for therapeutic use, amyl nitrite remains a valuable tool in pharmacological research. Its rapid onset and short duration of action make it an excellent agent for studying the pathophysiology of angina pectoris and for the initial evaluation of anti-anginal drug candidates. This document provides detailed application notes and experimental protocols for the use of amyl nitrite in preclinical and clinical research settings.
Amyl nitrite exerts its therapeutic effect primarily through the release of nitric oxide (NO) in vascular smooth muscle.[1] This leads to the activation of soluble guanylyl cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, ultimately causing smooth muscle relaxation and vasodilation.[1] This vasodilation reduces both preload (venous return to the heart) and afterload (resistance against which the heart pumps), thereby decreasing myocardial oxygen demand and alleviating the ischemic pain of angina.
Data Presentation: Quantitative Effects of Amyl Nitrite
The following tables summarize the key quantitative effects of amyl nitrite on various hemodynamic and physiological parameters relevant to angina pectoris.
Table 1: Hemodynamic Effects of Inhaled Amyl Nitrite in Humans
| Parameter | Control (Baseline) | Post-Amyl Nitrite Inhalation | Onset of Action | Duration of Action | Source |
| Heart Rate (beats/min) | - | Increased | Within 30 seconds | 3-5 minutes | [2] |
| Systolic Blood Pressure | - | Decreased | Rapid | Short-lived | [3] |
| Diastolic Blood Pressure | - | Decreased | Rapid | Short-lived | [3] |
| Mean Arterial Pressure | - | Decreased | Rapid | Short-lived | [3] |
| Cardiac Output | - | Increased | Rapid | Short-lived | [3] |
| Total Peripheral Resistance | - | Decreased | Rapid | Short-lived | [3] |
| Left Ventricular End-Diastolic Pressure | - | Decreased | Within 30 seconds | At least 5 minutes | [2] |
Table 2: Effects of Amyl Nitrite on Coronary Circulation
| Parameter | Observation | Source |
| Coronary Blood Flow | Increased | [3] |
| Coronary Vascular Resistance | Decreased | [3] |
Signaling Pathway
The vasodilatory effect of amyl nitrite is mediated by the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: Signaling pathway of amyl nitrite-induced vasodilation.
Experimental Protocols
In Vivo Model of Angina Pectoris in Rats
This protocol describes the induction of angina pectoris in rats using vasopressin, a method that mimics the coronary artery spasms seen in some forms of angina.
Workflow:
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. Myocardial protection against global ischemia with Krebs-Henseleit buffer-based cardioplegic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Volatile Amyl Nitrite Samples Using Headspace Gas Chromatography (HS-GC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl nitrite (B80452) is a volatile chemical compound known for its therapeutic applications as a vasodilator and as an antidote for cyanide poisoning.[1] Its high volatility and potential for abuse necessitate robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples. Headspace gas chromatography (HS-GC) offers a sensitive and specific method for the analysis of volatile compounds like amyl nitrite, minimizing sample preparation and reducing matrix interference. This application note provides a detailed protocol for the analysis of amyl nitrite using HS-GC, along with information on its physiological mechanisms of action.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[2] When coupled with headspace sampling, it becomes an ideal method for the analysis of volatile analytes in complex matrices.[3] In headspace analysis, the gaseous phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial is injected into the GC system.[4][5] This technique is particularly advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system and interfere with the analysis.[4]
Amyl nitrite and other alkyl nitrites are highly volatile substances. Several studies have demonstrated the use of HS-GC for the analysis of alkyl nitrites or their degradation products in various samples.[2][6][7] This application note outlines a comprehensive HS-GC method that can be adapted for the quantitative analysis of amyl nitrite.
Physiological Signaling Pathways
Amyl nitrite exerts its physiological effects through two primary pathways: vasodilation and, at higher doses, the induction of methemoglobinemia.
Vasodilation Signaling Pathway
Amyl nitrite is a potent vasodilator, a property that underlies its use in treating angina pectoris.[8] Upon inhalation, amyl nitrite releases nitric oxide (NO).[8] NO activates the enzyme guanylyl cyclase in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent increase in intracellular cGMP concentration leads to the relaxation of smooth muscle and vasodilation.[8]
Methemoglobinemia Induction Pathway
A significant toxicological effect of amyl nitrite is the induction of methemoglobinemia.[3] This occurs when the nitrite ion oxidizes the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia if present in high concentrations.[3][9]
Experimental Protocols
The following protocols provide a starting point for the analysis of amyl nitrite in liquid samples. Optimization may be required based on the specific sample matrix and instrumentation.
I. Sample Preparation
-
Standard Preparation: Prepare a stock solution of amyl nitrite in a suitable solvent such as methanol (B129727) or ethanol.
-
Working Standards: Create a series of working standards by diluting the stock solution to the desired concentration range.
-
Sample Handling: For liquid samples, accurately transfer a known volume (e.g., 1 mL) into a headspace vial (e.g., 10 mL or 20 mL). For solid samples, a known weight should be used.
-
Internal Standard: If required for improved quantitative accuracy, add a known amount of an appropriate internal standard to all standards and samples.
-
Vial Sealing: Immediately seal the vials with appropriate caps (B75204) and septa to prevent the loss of volatile amyl nitrite.
II. Headspace Gas Chromatography (HS-GC) Method
The following workflow outlines the key steps in the HS-GC analysis of amyl nitrite.
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is recommended.
HS-GC Parameters:
| Parameter | Recommended Value |
| Headspace Autosampler | |
| Vial Incubation Temperature | 70°C[10] |
| Vial Incubation Time | 10 minutes[10] |
| Vial Shaking | High |
| Sample Loop Volume | 1 mL[11] |
| Loop Temperature | 160°C[11] |
| Transfer Line Temperature | 170°C[11] |
| Vial Pressurization | 30 psi[11] |
| Injection Time | 0.5 minutes[11] |
| Gas Chromatograph | |
| GC Column | A non-polar or medium-polarity capillary column is suitable. |
| Carrier Gas | Helium[10] |
| Inlet Temperature | 200 - 250°C |
| Oven Temperature Program | Initial: 40°C, hold for 4 min; Ramp: 25°C/min to 250°C, hold for 3 min[10] |
| Detector | |
| Detector Type | FID or MS |
| FID Temperature | 250 - 300°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
Data Presentation
Quantitative analysis of amyl nitrite can be performed by creating a calibration curve from the peak areas of the working standards. The concentration of amyl nitrite in unknown samples is then determined by interpolating their peak areas on the calibration curve. The following table provides examples of Lower Limits of Quantification (LLOQs) achieved for related compounds (alcohols, which are degradation products of alkyl nitrites) in serum, which can serve as a reference for the expected sensitivity of the method.
| Analyte | LLOQ in Serum (mg/L) |
| 1-Pentanol | 0.02 |
| 1-Butanol | 0.05 |
| Isobutanol | 0.05 |
| 1-Propanol | 0.04 |
| Isopropanol | 0.05 |
| 2-Butanol | 0.03 |
| 2-Methyl-1-butanol | 0.05 |
| 3-Methyl-1-butanol | 0.05 |
| Acetone | 0.24 |
| Methanol | 0.22 |
| 2-Butanone | 0.05 |
Data adapted from Vogt et al., "Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID".[6]
Conclusion
Headspace gas chromatography is a highly effective technique for the analysis of volatile amyl nitrite samples. The method provides excellent sensitivity and selectivity while minimizing sample preparation and potential matrix effects. The protocols and parameters outlined in this application note serve as a robust starting point for researchers, scientists, and drug development professionals for the accurate and reliable quantification of amyl nitrite. The provided diagrams of the physiological signaling pathways offer a deeper understanding of the compound's mechanisms of action.
References
- 1. amyl nitrite [glowm.com]
- 2. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 3. Out of the Blue: Methemoglobinemia Associated With the Use of Amyl Nitrite in Rush Poppers for Erectile Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrate - Wikipedia [en.wikipedia.org]
- 5. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 9. imj.ie [imj.ie]
- 10. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting variability in amyl nitrate synthesis yield
Technical Support Center: Amyl Nitrite (B80452) Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of amyl nitrite, focusing on addressing common causes of yield variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in amyl nitrite synthesis?
A1: Low yields in amyl nitrite synthesis can often be attributed to several factors:
-
Improper Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically between 0°C and 2°C) is crucial to prevent the decomposition of nitrous acid and the final product.[1][2][3]
-
Incorrect Reagent Stoichiometry: The molar ratios of the alcohol, sodium nitrite, and acid are critical. An excess or deficit of any reactant can lead to incomplete reactions or the formation of side products.[2][4]
-
Slow or Inefficient Addition of Reagents: The dropwise addition of acid to the alcohol and nitrite mixture must be slow and controlled to maintain the low temperature and prevent localized overheating.[1][5][6][7]
-
Decomposition of the Product: Amyl nitrite is unstable and can decompose in the presence of base or upon exposure to heat and light.[1][3][8][9] It should be used within a few days to a few weeks of its preparation for best results.[1][3]
-
Oxidation of Sodium Nitrite: Over time, sodium nitrite can oxidize to sodium nitrate (B79036), which will not react to form the desired product, thus reducing the yield.[10]
Q2: How does the purity of reagents affect the synthesis?
A2: The purity of reagents is critical for achieving a high yield. The use of high-purity sodium nitrite and isoamyl alcohol is recommended. Impurities in the sodium nitrite, such as sodium nitrate, will reduce the amount of nitrous acid generated in situ.[10] Impurities in the alcohol can lead to the formation of unwanted side products.
Q3: What are common side reactions, and how can they be minimized?
A3: The primary side reaction is the decomposition of nitrous acid, which is unstable. This can be minimized by generating it in situ at low temperatures.[11] Another potential issue is the oxidation of the alcohol by nitrogen oxides, which can be mitigated by maintaining strict temperature control.[1] The use of a solid acid catalyst, such as a benzenesulfonic acid resin, has been shown to reduce the generation of acidic wastewater and potentially offer better control over the reaction compared to mineral acids like HCl or H₂SO₄.[4]
Q4: Can the order of reagent addition impact the yield?
A4: Yes, the order of addition is important. A common and effective procedure involves the slow, dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and the alcohol.[5][6][7][8][9] This method allows for the controlled in situ generation of nitrous acid, which then reacts with the alcohol.
Q5: How critical is the workup and purification process to the final yield?
A5: The workup and purification process is very important for both the purity and the final isolated yield. After the reaction, the amyl nitrite layer, which is of low density, forms an upper layer that can be decanted.[5][6][8][9] This crude product should be washed, typically with a dilute sodium bicarbonate solution, to neutralize any remaining acid, which can cause decomposition.[1] It is then washed with brine and dried over an anhydrous drying agent like magnesium sulfate.[1] Given the thermal instability of alkyl nitrites, purification by distillation should be done carefully, and for many purposes, the washed and dried crude product may be sufficient.[1][2]
Quantitative Data on Amyl Nitrite Synthesis
The following table summarizes various reported conditions and yields for the synthesis of amyl nitrite and its isomers.
| Alcohol | Acid | Nitrite Salt | Key Reaction Conditions | Reported Yield |
| n-Amyl Alcohol | Sulfuric Acid | Sodium Nitrite | Temperature maintained at ±1°C during acid addition.[1][3] | Not explicitly stated for the primary method, but a crude yield of 107g from 110g of alcohol is mentioned.[1] |
| Amyl Alcohol | Hydrochloric Acid | Sodium Nitrite | Cooled to 0°C with efficient stirring.[1][10] | 53g of final product from 44g of alcohol.[1][10] |
| Isoamyl Alcohol | Solid Benzenesulfonic Acid Resin | Sodium Nitrite | Temperature controlled between -5°C and 10°C.[4] | Up to 78% with traditional methods; the patent aims for higher yields.[4] |
| 1-Pentanol | Sulfuric Acid | Sodium Nitrite | Temperature maintained at or slightly below 0°C.[12] | 76% (22.52g from 0.25 mol of pentan-1-ol).[12] |
| Isoamyl Alcohol | Hydrochloric Acid | Sodium Nitrite | Simultaneous addition of reagents at 2±2°C.[13] | 96.4% (226g of dry isoamyl nitrite).[13] |
| 3-Methyl Butyl Alcohol | Acidic Cationic Exchange Resin | Sodium Nitrite | Room temperature, no stirring.[14] | 32.5% (adjusted for purity).[14] |
Experimental Protocols
Protocol 1: Synthesis of n-Amyl Nitrite using Sulfuric Acid
This protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
n-Amyl alcohol (135 ml, 110 g)
-
Sodium nitrite (95 g)
-
Concentrated sulfuric acid (34 ml, 62.5 g)
-
Water
-
Sodium bicarbonate
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Ice and salt for cooling bath
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 95 g of sodium nitrite in 375 ml of water.
-
Cool the flask in an ice-salt bath until the temperature of the solution is 0°C.
-
Prepare a mixture of 25 ml of water, 34 ml of concentrated sulfuric acid, and 135 ml of n-amyl alcohol, and cool this mixture to 0°C.
-
Slowly add the cooled acid-alcohol mixture to the sodium nitrite solution via the dropping funnel over 45-60 minutes. The rate of addition should be controlled to maintain the reaction temperature at ±1°C.
-
After the addition is complete, let the mixture stand for 1.5 hours.
-
Separate the upper yellow layer of n-amyl nitrite.
-
Wash the organic layer with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 ml of water.
-
Dry the product over anhydrous magnesium sulfate.
Protocol 2: Synthesis of Isoamyl Nitrite using Hydrochloric Acid
This protocol provides an alternative method using hydrochloric acid.[13]
Materials:
-
Isoamyl alcohol (176.2 g, 2 mol)
-
Sodium nitrite (40% aqueous solution, 370 g)
-
Hydrochloric acid (35%, 219.3 g)
-
Water containing 5% sodium chloride
-
Molecular sieves or potassium hydroxide (B78521) for drying
Procedure:
-
Set up a 1-liter reactor with stirring, a condenser, and three dropping funnels.
-
Load the reactor with a stock solution of 77 g of water containing 5% sodium chloride.
-
Load the three dropping funnels with isoamyl alcohol, the sodium nitrite solution, and the hydrochloric acid, respectively.
-
To the stock solution, add 10% of the isoamyl alcohol and 10% of the sodium nitrite solution.
-
Cool the reactor to 2±2°C.
-
Simultaneously and slowly add the three reagents from the dropping funnels over approximately 1 hour, maintaining the temperature.
-
After the reaction is complete, separate the top organic phase.
-
Wash the organic phase twice with 60 g of water each time.
-
Dry the resulting organic phase (isoamyl nitrite) by passing it over a molecular sieve.
Visualizations
Caption: Troubleshooting workflow for low amyl nitrite yield.
Caption: General reaction pathway for amyl nitrite synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN111039789A - Synthesis method of isoamyl nitrite - Google Patents [patents.google.com]
- 5. Amyl_nitrite [chemeurope.com]
- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Amyl nitrite [medbox.iiab.me]
- 9. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 10. poppersguide.com [poppersguide.com]
- 11. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Pentyl nitrite synthesis - chemicalbook [chemicalbook.com]
- 13. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 14. US8987496B1 - Point of use generation of amyl nitrite - Google Patents [patents.google.com]
improving the stability of amyl nitrate in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of amyl nitrite (B80452) in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amyl nitrite to degrade in solution?
A1: Amyl nitrite is inherently unstable and can degrade when exposed to several factors, including:
-
Air and Oxygen: Oxidation can occur, leading to the formation of nitrogen oxides.[1][2]
-
Light: Photodegradation can break down the molecule.[1][3][4]
-
Water/Moisture: Hydrolysis can occur, leading to the formation of isoamyl alcohol and nitrite salts.[1][5][6]
-
Heat: Elevated temperatures accelerate the rate of decomposition.[7]
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze degradation.[5][8]
Q2: How should I properly store my amyl nitrite solutions to maximize stability?
A2: To ensure the longest possible shelf-life and stability of your amyl nitrite solutions, adhere to the following storage conditions:
-
Temperature: Store in a refrigerator at temperatures between 2°C and 8°C.[4][7]
-
Container: Use tightly sealed, hermetic containers of small capacity (e.g., not exceeding 10 ml) to minimize headspace and potential for air exposure.[9][10]
-
Light Protection: Always store in light-resistant containers or in a dark location to prevent photodegradation.[2][3]
-
Inert Atmosphere: For long-term storage, consider keeping the container under an inert gas like nitrogen.[10]
Q3: What are the common degradation products of amyl nitrite, and how can they affect my experiments?
A3: The primary degradation products of amyl nitrite include isoamyl alcohol, water, nitrogen oxides, and polymerization products of aldehydes.[6] The presence of these impurities can significantly impact experimental outcomes by altering the effective concentration of amyl nitrite, introducing confounding variables, and potentially interfering with analytical measurements.
Q4: Can I use a stabilizer in my amyl nitrite solution? If so, what are the recommended options?
A4: Yes, the use of stabilizers can significantly increase the shelf-life of amyl nitrite solutions.[11] Commercially available preparations often include a stabilizer.[3] Some effective stabilizers include:
-
Potassium Carbonate (solid)[11]
-
Trisodium Phosphate (solid)[11]
-
Magnesium Oxide (solid)[11] These stabilizers appear to work by acting as "sinks" for nitrogen dioxide and/or nitric acid, which are produced during decomposition.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of amyl nitrite solution. | Degradation of the amyl nitrite stock solution over time. | Prepare fresh solutions for each experiment or a series of related experiments. Always store the stock solution under recommended conditions (refrigerated, protected from light). Consider adding a stabilizer like diphenylamine (B1679370) to the stock solution. |
| Observed biological effect is less than expected. | The actual concentration of amyl nitrite is lower than the calculated concentration due to degradation. | Quantify the concentration of your amyl nitrite solution before each experiment using a reliable analytical method such as quantitative NMR (qNMR) or a titrimetric assay.[12][13] |
| Precipitate forms in the solution over time. | This could be due to the formation of insoluble degradation or polymerization products.[6][8] | Discard the solution. Prepare a fresh solution and ensure proper storage conditions. If using a stabilizer, ensure it is fully dissolved and compatible with your solvent. |
| Solution changes color (e.g., turns yellowish). | This is often an indication of degradation and the formation of nitrogen oxides.[1] | While a slight yellowish color is characteristic of amyl nitrite, a significant color change over time suggests degradation. It is best to discard the solution and prepare a fresh batch. |
| Difficulty in achieving a stable baseline in analytical instrumentation (e.g., HPLC, GC). | The high volatility of amyl nitrite can lead to inconsistent sample introduction. Degradation products may also co-elute with the analyte of interest. | Ensure a consistent and controlled temperature for your samples and instrument. Use an appropriate internal standard for quantification. A headspace gas chromatography (HS-GC/FID) method may be suitable for analyzing volatile components.[14] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Amyl Nitrite
| Parameter | Condition | Reference |
| Temperature | 2°C to 8°C | [4][7] |
| Light Exposure | Protect from light | [2][3] |
| Container | Tightly sealed, hermetic | [9][10] |
| Atmosphere | Inert gas (e.g., Nitrogen) for long-term storage | [10] |
Table 2: Common Stabilizers for Amyl Nitrite Solutions
| Stabilizer | Type | Reference |
| Diphenylamine | Dissolved | [3][8][11] |
| Pyridine | Dissolved | [8][11] |
| Potassium Carbonate | Solid | [11] |
| Trisodium Phosphate | Solid | [11] |
| Magnesium Oxide | Solid | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Amyl Nitrite Solution
Objective: To prepare a solution of amyl nitrite with enhanced stability for experimental use.
Materials:
-
Amyl nitrite (high purity)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Diphenylamine
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of diphenylamine to achieve a final concentration of approximately 1-2% (w/v).[8]
-
Dissolve the diphenylamine completely in the desired volume of anhydrous ethanol in a volumetric flask with gentle stirring.
-
In a separate, cooled volumetric flask, accurately measure the required volume of amyl nitrite.
-
Slowly add the amyl nitrite to the ethanol-diphenylamine solution while stirring.
-
Bring the solution to the final volume with anhydrous ethanol.
-
Immediately transfer the solution to a tightly sealed, light-resistant container.
-
Store the solution in a refrigerator at 2-8°C.
Protocol 2: Quantification of Amyl Nitrite by Quantitative NMR (qNMR)
Objective: To accurately determine the concentration of amyl nitrite in a solution.
Materials:
-
Amyl nitrite solution (to be analyzed)
-
Internal standard (e.g., benzyl (B1604629) benzoate)[12][13]
-
Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent
-
NMR tubes
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Accurately weigh a specific amount of the internal standard (benzyl benzoate) into a vial.
-
Accurately weigh a specific amount of the amyl nitrite solution into the same vial.
-
Dissolve the mixture in a known volume of deuterated chloroform.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum, ensuring a sufficient relaxation delay (typically 5 times the longest T1 value) to allow for full relaxation of the spins of interest between scans.[12]
-
Integrate the well-separated signals of both the amyl nitrite (e.g., protons at δ = 4.8 ppm) and the internal standard (e.g., benzyl benzoate (B1203000) protons at δ = 5.3 ppm).[12]
-
Calculate the concentration of amyl nitrite based on the known concentration of the internal standard and the integral ratios, taking into account the number of protons for each signal and the molecular weights.
Visualizations
Caption: Signaling pathway of amyl nitrite leading to smooth muscle relaxation.
Caption: Workflow for preparing and using amyl nitrite solutions in experiments.
References
- 1. AMYL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. US8987496B1 - Point of use generation of amyl nitrite - Google Patents [patents.google.com]
- 5. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 6. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 7. james-alexander.com [james-alexander.com]
- 8. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. jasco.com.br [jasco.com.br]
- 13. NMR analysis of pharmaceuticals XIV: determination of amyl nitrite in its inhalant dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniklinik-freiburg.de [uniklinik-freiburg.de]
Technical Support Center: Managing Amyl Nitrate-Induced Hypotension in Laboratory Animals
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hypotensive effects of amyl nitrate (B79036) in laboratory animals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving amyl nitrate administration.
Issue 1: Progressive and Moderate Drop in Mean Arterial Pressure (MAP)
-
Question: After administering amyl nitrate to a rat, I'm observing a steady but moderate decrease in MAP. What are the immediate steps to stabilize the animal?
-
Answer: A progressive drop in blood pressure is an expected effect of amyl nitrate. However, if the hypotension is more pronounced than anticipated, follow these steps:
-
Reduce or Discontinue Amyl Nitrate Administration: If using a continuous infusion, immediately reduce the rate. If a bolus was administered, be prepared to intervene if the pressure drops further.
-
Ensure Adequate Oxygenation and Ventilation: Confirm that the animal's airway is clear and that it is receiving adequate oxygen. If the animal is under anesthesia, ensure the anesthetic depth is not excessive, as many anesthetics also cause hypotension.
-
Administer a Crystalloid Fluid Bolus: Administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to expand intravascular volume. For a 250g rat, a typical bolus would be 2.5 mL (10 mL/kg) administered intravenously (IV) or intraperitoneally (IP) over 5-10 minutes.[[“]]
-
Monitor Body Temperature: Hypothermia can exacerbate hypotension. Ensure the animal is on a warming pad and its core body temperature is maintained within the normal physiological range.
-
Issue 2: Sudden and Severe Drop in Mean Arterial Pressure (MAP)
-
Question: Immediately after amyl nitrate administration, the animal's MAP has dropped precipitously to a critical level. What is the emergency protocol?
-
Answer: A rapid and severe drop in blood pressure requires immediate and decisive action:
-
Immediately Cease Amyl Nitrate Administration.
-
Administer 100% Oxygen: If the animal is ventilated, switch to 100% oxygen.
-
Initiate Rapid Fluid Resuscitation: Administer a rapid IV bolus of a warmed isotonic crystalloid. For severe hypotension, a larger volume may be necessary.
-
Administer a Vasopressor: If fluid resuscitation is insufficient, administer a vasopressor.
-
Phenylephrine (B352888): An alpha-1 adrenergic agonist that increases systemic vascular resistance. For rats, an intravenous infusion can be started at a rate of 1-10 µg/kg/min and titrated to effect.[2][3]
-
Epinephrine (B1671497): A potent vasoconstrictor and inotrope. In critical situations, an IV bolus of 0.01 mg/kg can be administered in rats.[4] For continuous infusion in dogs, a rate of 0.1–1 µg/kg/min can be used as a reference.[5]
-
-
Continuous Monitoring: Closely monitor MAP, heart rate, and respiration throughout the intervention.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind amyl nitrate-induced hypotension?
A1: Amyl nitrate is a nitric oxide (NO) donor.[6] Once administered, it releases NO, which is a potent vasodilator.[6] NO activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels cause smooth muscle relaxation, leading to vasodilation, a decrease in systemic vascular resistance, and consequently, a drop in blood pressure.[6]
Q2: How quickly does amyl nitrate take effect and how long do the effects last?
A2: Amyl nitrate has a very rapid onset of action, typically within seconds of inhalation, and its effects are short-lived, usually lasting only a few minutes.[6]
Q3: What are the expected hemodynamic changes in different laboratory animals after amyl nitrate administration?
A3: Generally, amyl nitrate administration leads to a decrease in systolic, diastolic, and mean arterial pressures, and an increase in heart rate (reflex tachycardia) and cardiac output.[7][8] However, the magnitude of these effects can vary between species.
Q4: Are there any antagonists that can specifically reverse the effects of amyl nitrate?
A4: There is no specific antagonist for amyl nitrate. Management of overdose primarily involves supportive care to counteract the vasodilation. This includes fluid administration and the use of vasopressors like phenylephrine or epinephrine to increase vascular tone.
Q5: What is the risk of methemoglobinemia with amyl nitrate administration in laboratory animals?
A5: Amyl nitrate can oxidize hemoglobin to methemoglobin, which is incapable of carrying oxygen. While this is a known side effect, the risk depends on the dose and duration of administration. It is a more significant concern in cases of overdose.[6]
Data Presentation
Table 1: Hemodynamic Effects of Amyl Nitrate in Different Laboratory Animal Species
| Parameter | Dog | Pig |
| Mean Arterial Pressure (MAP) | Intravenous injection of 0.03 mmol/kg and 0.15 mmol/kg resulted in a decrease of 15 mmHg and 40 mmHg, respectively.[9] | Inhaled amyl nitrate decreased mean pulmonary artery pressure from 42 ± 3 mmHg to 22 ± 3 mmHg within five minutes.[9][10][11] |
| Heart Rate | Inhalation of amyl nitrate can initially cause a reflex increase in vagus tone leading to slowing of the sinus rate, followed by acceleration. | A concomitant increase in heart rate is observed with the drop in blood pressure.[9] |
| Cardiac Output | Increased cardiac output is a typical response.[8] | A concomitant increase in cardiac output is observed.[9] |
Table 2: Dose-Response to Vasopressors for Reversing Hypotension
| Vasopressor | Animal Model | Dosage | Expected Effect |
| Phenylephrine | Rat | IV Infusion: 1-10 µg/kg/min[2][3] | Dose-dependent increase in mean arterial pressure. |
| Epinephrine | Rat | IV Bolus: 0.01 mg/kg[4] | Rapid increase in blood pressure. |
| Epinephrine | Dog | IV Infusion: 0.1-1 µg/kg/min[5] | Sustained increase in blood pressure and heart rate. |
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Rats
This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats.
Materials:
-
Anesthetic (e.g., urethane, pentobarbital)
-
Surgical instruments for cannulation
-
Polyethylene cannula (PE-50) filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Place the rat in a supine position on a warming pad to maintain body temperature. Make a midline incision in the neck to expose the carotid artery.
-
Cannulation: Carefully dissect the common carotid artery. Ligate the distal end of the artery and place a temporary ligature on the proximal end. Make a small incision in the artery and insert the heparin-filled cannula. Secure the cannula in place with sutures.
-
Connection to Transducer: Connect the cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure.
-
Amyl Nitrate Administration: Administer amyl nitrate via the desired route (e.g., inhalation, intravenous).
-
Monitoring: Continuously monitor and record the mean arterial pressure, systolic and diastolic pressures, and heart rate.
Mandatory Visualizations
Caption: Signaling pathway of amyl nitrate-induced vasodilation.
Caption: General experimental workflow for studying amyl nitrate effects.
Caption: Decision tree for troubleshooting amyl nitrate-induced hypotension.
References
- 1. consensus.app [consensus.app]
- 2. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 5. fvma.org [fvma.org]
- 6. dvm360.com [dvm360.com]
- 7. droracle.ai [droracle.ai]
- 8. Inhaled amyl nitrite effectively reverses acute catastrophic thromboxane-mediated pulmonary hypertension in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. droracle.ai [droracle.ai]
- 11. Does amyl nitrite have a role in the management of pre-hospital mass casualty cyanide poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of Amyl Nitrite Delivery in In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amyl nitrite (B80452) in in vitro experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the delivery of this volatile and sparingly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using amyl nitrite in in vitro studies?
A1: The primary challenges stem from its physicochemical properties. Amyl nitrite is a volatile, light-sensitive, and poorly water-soluble liquid.[1][2] These characteristics can lead to difficulties in preparing accurate and stable concentrations in aqueous cell culture media, resulting in poor experimental reproducibility. It is also known to decompose in the presence of air, light, and water.[3]
Q2: What is the mechanism of action of amyl nitrite?
A2: Amyl nitrite is a nitric oxide (NO) donor.[4] It releases NO, which is a signaling molecule that activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in various physiological effects, most notably vasodilation through the relaxation of smooth muscle cells.[5]
Q3: Can I dissolve amyl nitrite directly in my cell culture medium?
A3: Direct dissolution in aqueous-based cell culture media is not recommended due to the low water solubility of amyl nitrite. This can lead to the formation of a precipitate or an uneven distribution of the compound in the medium, resulting in inaccurate dosing of the cells.
Q4: What is the recommended solvent for preparing amyl nitrite stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving poorly water-soluble compounds for in vitro assays.[6][7][8] Amyl nitrite is miscible with organic solvents like ethanol (B145695) and is expected to be soluble in DMSO.[9][10] A high-concentration stock solution in anhydrous DMSO can be prepared and then diluted to the final working concentration in the cell culture medium.
Q5: Are there concerns with using DMSO in my experiments?
A5: Yes, DMSO can have direct effects on cells. At concentrations as low as 0.1% to 0.5%, it can inhibit cell proliferation.[6][7] Higher concentrations (≥2%) can be cytotoxic. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[7]
Q6: How should I store amyl nitrite and its stock solutions?
A6: Pure amyl nitrite should be stored in a cool, dark place in a tightly sealed container to prevent degradation from light and exposure to air and moisture.[3][11] Amyl nitrite stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with amyl nitrite.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Precipitate forms when diluting DMSO stock solution into cell culture medium. | 1. The final concentration of amyl nitrite exceeds its solubility limit in the aqueous medium. 2. The change in solvent polarity from DMSO to the aqueous medium is too abrupt. | 1. Reduce the final concentration: Lower the target concentration of amyl nitrite in your experiment. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the rest of the culture medium. 3. Increase final DMSO concentration (with caution): A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.2%) may help, but always include a corresponding vehicle control. |
| Inconsistent or no biological effect observed. | 1. Degradation of amyl nitrite: The compound may have degraded due to improper storage or handling (exposure to light, air, or moisture). 2. Evaporation of amyl nitrite: Due to its high volatility, the compound may have evaporated from the stock solution or the culture medium, leading to a lower actual concentration. 3. Inaccurate initial concentration: The initial stock solution may not have been prepared accurately. | 1. Use fresh amyl nitrite and stock solutions: Prepare fresh stock solutions from a new vial of amyl nitrite if possible. 2. Minimize exposure to air: Work quickly when preparing solutions. Keep vials and tubes tightly capped. For headspace delivery, use a sealed system. 3. Verify stock solution concentration: If possible, use analytical techniques like NMR to verify the concentration of your stock solution.[12] |
| Cell death or signs of cytotoxicity observed. | 1. High concentration of amyl nitrite: The concentration of amyl nitrite used may be toxic to the cells. 2. High concentration of DMSO: The final concentration of DMSO in the culture medium may be too high.[6][8][13] | 1. Perform a dose-response curve: Determine the optimal, non-toxic working concentration of amyl nitrite for your specific cell line and assay. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤0.1%).[7] Always include a vehicle control. |
| Difficulty in achieving a stable concentration in the culture medium. | 1. Volatility of amyl nitrite: The compound is continuously evaporating from the open culture vessel. | 1. Use a sealed culture system: For short-term experiments, consider using sealed plates or flasks. 2. Headspace delivery: Introduce a known concentration of amyl nitrite vapor into the headspace of a sealed culture vessel. This method is suitable for volatile compounds.[14][15] 3. Controlled-release systems: For longer-term studies, consider encapsulating amyl nitrite in nanoparticles to provide a more stable and sustained release. |
Quantitative Data Summary
While precise quantitative data for amyl nitrite in specific cell culture media is limited in the literature, the following tables provide a summary of its physicochemical properties and general guidelines for its use.
Table 1: Physicochemical Properties of Amyl Nitrite
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molar Mass | 117.15 g/mol | [1] |
| Appearance | Clear, yellowish liquid | [9] |
| Boiling Point | ~97-99 °C | [1][11] |
| Water Solubility | Sparingly soluble | [9] |
| Solubility in Organic Solvents | Miscible with ethanol and diethyl ether | [9] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Parameter | Recommended Range | Notes | Source(s) |
| Stock Solution in DMSO | 10-100 mM | Prepare fresh and store in aliquots at -20°C or -80°C. | General Practice |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | Higher concentrations can be cytotoxic. Always include a vehicle control. | [6][7] |
| Effective Concentration of NO Donors (in vitro) | Submicromolar to micromolar (µM) range | The effective concentration is highly dependent on the cell type, assay, and the specific NO donor used. A dose-response study is essential. | [4][16][17] |
Experimental Protocols
Protocol 1: Preparation of Amyl Nitrite Working Solution
This protocol describes the preparation of a working solution of amyl nitrite in cell culture medium using a DMSO stock solution.
Materials:
-
Amyl nitrite (pure liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 100 mM stock solution in DMSO:
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO.
-
Carefully add the calculated volume of pure amyl nitrite to the DMSO. For example, to prepare 1 mL of a 100 mM stock solution, add 11.7 µL of amyl nitrite (assuming a density of ~1 g/mL for calculation simplicity, it is recommended to weigh it for accuracy) to 988.3 µL of DMSO.
-
Cap the tube tightly and vortex gently until the amyl nitrite is completely dissolved.
-
-
Store the stock solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the working solution (Example for a final concentration of 10 µM):
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of medium with a final DMSO concentration of 0.1%, you would first make an intermediate dilution.
-
Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Vortex gently.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of amyl nitrite. In the example above, this would be 10 µL of DMSO in 10 mL of medium (0.1% DMSO).
-
-
Application to Cells:
-
Use the freshly prepared working solution and vehicle control to treat your cells immediately.
-
Protocol 2: Headspace Delivery of Amyl Nitrite (Conceptual Workflow)
This method is suitable for studying the effects of volatile amyl nitrite without direct addition to the medium.
Materials:
-
Sealed cell culture flask or plate with a gas-tight septum
-
A small, sterile, open container (e.g., a small glass vial or a cap)
-
Amyl nitrite
Procedure:
-
Cell Seeding: Seed your cells in the sealable culture vessel and allow them to adhere and grow under standard conditions.
-
Preparation for Exposure:
-
Place a small, sterile, open container inside the sealed culture vessel, ensuring it does not touch the cell culture medium.
-
Add a precise volume of pure amyl nitrite to the small container. The amount will determine the concentration of the vapor in the headspace and will need to be optimized for your specific experimental setup and vessel volume.
-
-
Exposure:
-
Immediately seal the culture vessel to create a closed system.
-
Incubate the cells for the desired exposure time. The volatile amyl nitrite will evaporate and equilibrate in the headspace, allowing it to dissolve into the cell culture medium and interact with the cells.
-
-
Termination of Exposure:
-
At the end of the incubation period, open the vessel in a fume hood to vent the amyl nitrite vapor.
-
Proceed with your downstream assays.
-
Visualizations
Amyl Nitrite Signaling Pathway
Caption: Amyl nitrite releases nitric oxide (NO), activating the sGC-cGMP-PKG signaling cascade.
Experimental Workflow: Preparing Amyl Nitrite Working Solution
Caption: Workflow for preparing amyl nitrite working solutions from a DMSO stock.
References
- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 2. Amyl_nitrite [bionity.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Low concentration of oxidant and nitric oxide donors stimulate proliferation of human endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. lifetein.com [lifetein.com]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. prepchem.com [prepchem.com]
- 12. NMR analysis of pharmaceuticals XIV: determination of amyl nitrite in its inhalant dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Headspace stir bar sorptive extraction-gas chromatography/mass spectrometry characterization of the diluted vapor phase of cigarette smoke delivered to an in vitro cell exposure chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro effects of a novel class of nitric oxide (NO) donating compounds on isolated human erectile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric Oxide in the Control of the in vitro Proliferation and Differentiation of Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Vasodilatory Effects of Amyl Nitrite and Nitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of amyl nitrite (B80452) and nitroglycerin, two critical compounds in cardiovascular research and therapy. By examining their mechanisms of action, hemodynamic effects, and key performance indicators from experimental studies, this document aims to be a valuable resource for professionals in drug discovery and development.
Executive Summary
Amyl nitrite and nitroglycerin are both potent vasodilators that exert their effects through the nitric oxide (NO) signaling pathway. While their fundamental mechanism is similar, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. Amyl nitrite is characterized by a very rapid onset and short duration of action, making it suitable for acute, short-term applications. In contrast, nitroglycerin has a slower onset but a more sustained effect, rendering it more appropriate for the management of conditions requiring prolonged vasodilation. Notably, nitroglycerin is reported to be more potent in relaxing isolated blood vessels, though direct comparative potency data (e.g., EC50 values from a single study) is limited. A key differentiator is the development of tolerance, which is a significant clinical limitation for nitroglycerin but is minimal with amyl nitrite.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of amyl nitrite and nitroglycerin based on available experimental data.
Table 1: In Vitro Vasodilatory Potency
| Parameter | Amyl Nitrite | Nitroglycerin | Source |
| Potency (EC50/IC50) | Data not available in comparative studies. Qualitatively less potent than nitroglycerin in isolated blood vessels.[1] | -logM EC50: 7.5 ± 0.1 (in rat aorta) | |
| Mechanism | Release of nitric oxide (NO), activation of guanylyl cyclase, leading to increased cGMP.[2] | Release of nitric oxide (NO), activation of guanylyl cyclase, leading to increased cGMP.[2] |
Table 2: Hemodynamic Effects in Humans (Summary of Findings)
| Parameter | Amyl Nitrite (Inhalation) | Nitroglycerin (Sublingual/Intravenous) | Source |
| Onset of Action | Rapid (peak effect within 1 minute)[[“]] | Slower (peak effect at 4 minutes)[[“]] | |
| Duration of Action | Short-lived | More sustained[[“]] | |
| Heart Rate | Significant increase (reflex tachycardia)[[“]][4] | Minimal to slight increase[[“]] | |
| Cardiac Output | Increased[[“]][4] | No significant change or may decrease[[“]][4] | |
| Blood Pressure | Abrupt decrease in systolic, diastolic, and mean arterial pressures[[“]][4] | Reduction in systolic and mean arterial pressures; little effect on diastolic pressure[4] | |
| Peripheral Vascular Resistance | Decreased[4] | No significant change[4] | |
| Tolerance | Minimal[[“]] | Significant with continuous use[[“]] |
Signaling Pathway and Experimental Workflow
The vasodilatory effects of both amyl nitrite and nitroglycerin are mediated by the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation.
A common in vitro method to assess vasodilation is the isolated aortic ring assay. The workflow for such an experiment is outlined below.
Experimental Protocols
In Vitro Vasodilation Assessment: Isolated Aortic Ring Assay
This protocol is a standard method for evaluating the direct effects of vasoactive compounds on blood vessels.
a. Tissue Preparation:
-
A laboratory animal (commonly a rat or rabbit) is euthanized according to institutionally approved ethical guidelines.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adhering connective and adipose tissue is removed, and the aorta is cut into rings of 3-5 mm in length.
-
For studies investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface.
b. Experimental Setup:
-
Aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes.
c. Measurement of Vasodilation:
-
The viability of the aortic rings is confirmed by inducing a contraction with a high-potassium solution (e.g., KCl).
-
The rings are then washed and allowed to return to baseline tension.
-
A submaximal, stable contraction is induced using a vasoconstrictor such as phenylephrine.
-
Once a stable plateau of contraction is achieved, the test compound (amyl nitrite or nitroglycerin) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The resulting relaxation is recorded as a decrease in isometric tension.
d. Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
A concentration-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the vasodilator.
In Vivo Hemodynamic Assessment in Humans: Forearm Blood Flow Measurement
This protocol allows for the investigation of the effects of vasoactive drugs on the peripheral circulation in a clinical research setting.
a. Subject Preparation:
-
Subjects are studied in a supine position in a temperature-controlled room.
-
A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Another cannula may be placed in a retrograde fashion in an antecubital vein for blood sampling.
b. Measurement of Forearm Blood Flow:
-
Forearm blood flow is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge.
-
The strain gauge is placed around the thickest part of the forearm.
-
A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement.
-
A venous occlusion cuff on the upper arm is inflated to a pressure that obstructs venous outflow but not arterial inflow (typically 40-50 mmHg).
-
The rate of increase in forearm volume, which is proportional to arterial inflow, is measured by the strain gauge.
c. Drug Infusion and Data Collection:
-
After baseline blood flow measurements are established, a continuous intra-arterial infusion of the study drug (amyl nitrite or nitroglycerin) is started at a low dose.
-
The dose is incrementally increased at set intervals.
-
Forearm blood flow, heart rate, and blood pressure are monitored continuously throughout the infusion period.
d. Data Analysis:
-
Changes in forearm blood flow are calculated as the percentage change from baseline.
-
Forearm vascular resistance can be calculated by dividing the mean arterial pressure by the forearm blood flow.
-
Dose-response curves for the effects of the drugs on forearm blood flow and vascular resistance are constructed.
Conclusion
Amyl nitrite and nitroglycerin, while both acting as nitric oxide donors, present distinct profiles that dictate their experimental and clinical utility. Amyl nitrite's rapid and transient action is advantageous for diagnostic purposes and in situations requiring immediate, short-lived vasodilation. Nitroglycerin's sustained effect and higher potency in some vascular beds make it a cornerstone in the management of chronic ischemic conditions. However, the development of tolerance with nitroglycerin remains a significant challenge. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their comparative pharmacology, as detailed in this guide. Future research focusing on a direct, side-by-side comparison of their potency in various vascular beds would be invaluable to the scientific community.
References
- 1. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylene blue inhibits coronary arterial relaxation and guanylate cyclase activation by nitroglycerin, sodium nitrite, and amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Action of Nitroglycerin and amyl nitrite in labile and essential hypertension: hemodynamic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Amyl Nitrite Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of amyl nitrite (B80452) isomers. Amyl nitrite, with the chemical formula C₅H₁₁NO₂, exists as several isomers, each featuring a five-carbon alkyl group attached to a nitrite functional group.[1] While the alkyl group is generally considered unreactive, the biological effects are primarily attributed to the nitrite moiety.[1] The most well-known biological action of amyl nitrite isomers is vasodilation, which forms the basis of their medicinal use.[1]
This document summarizes the available experimental data to facilitate a comparative understanding of these isomers. It is important to note that much of the scientific literature uses the term "amyl nitrite" generically, often referring to isoamyl nitrite or a mixture of isomers.[2] Direct comparative studies detailing the quantitative differences in the biological activities of all amyl nitrite isomers are limited.
Mechanism of Action: Vasodilation
The primary mechanism of action for all amyl nitrite isomers is the relaxation of vascular smooth muscle, leading to vasodilation.[1] This process is initiated by the release of nitric oxide (NO).[3] NO then activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP concentration leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[3]
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of amyl nitrite-induced vasodilation.
Comparative Biological Activity Data
Direct quantitative comparisons of the vasodilatory potency (e.g., EC₅₀ values) of different amyl nitrite isomers are scarce in the available literature. However, some studies provide insights into their relative effects in other biological assays, such as mutagenicity.
| Isomer | Chemical Structure | Vasodilatory Activity | Mutagenicity (Mouse Lymphoma Assay)[4] | Mutagenicity (Salmonella Assay)[4] |
| n-Amyl nitrite | CH₃(CH₂)₄ONO | Potent vasodilator (qualitative) | Negative | Positive |
| Isoamyl nitrite | (CH₃)₂CHCH₂CH₂ONO | Potent vasodilator (qualitative) | Positive | Positive |
| sec-Amyl nitrite | CH₃CH₂CH(CH₃)CH₂ONO | Potent vasodilator (qualitative) | Data not available | Data not available |
| tert-Amyl nitrite | (CH₃)₂C(ONO)CH₂CH₃ | Potent vasodilator (qualitative) | Data not available | Data not available |
Note: The vasodilatory activity is described qualitatively as "potent" for all isomers based on the general understanding of alkyl nitrites. Specific quantitative data for direct comparison is lacking in the reviewed literature.
Experimental Protocols
The comparative mutagenicity data presented in the table is based on standard toxicological assays.
1. Mouse Lymphoma TK+/- Mutagenicity Assay:
-
Objective: To assess the potential of a substance to induce mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.
-
Methodology:
-
L5178Y mouse lymphoma cells, heterozygous at the TK locus (TK+/-), are exposed to various concentrations of the test substance (e.g., n-amyl nitrite, isoamyl nitrite) with and without an exogenous metabolic activation system (S9 mix).
-
Following the exposure period, the cells are cultured to allow for the expression of any induced mutations.
-
The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT).
-
Only cells that have mutated to TK-/- can survive in the presence of TFT.
-
The number of mutant colonies is counted and compared to the number of viable cells (plated in non-selective medium) to determine the mutation frequency.
-
A substance is considered mutagenic if it induces a concentration-dependent increase in the mutation frequency.[4]
-
2. Salmonella typhimurium (Ames) Mutagenicity Assay:
-
Objective: To evaluate the ability of a chemical to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have undergone a mutation allowing them to synthesize histidine and grow) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in control cultures.[4]
-
Structure-Activity Relationship
The biological activity of alkyl nitrites is primarily dictated by the nitrite functional group (-ONO). The alkyl group, in this case, the amyl group and its various isomeric forms, is generally considered to have a lesser impact on the fundamental mechanism of action, which is the release of nitric oxide.[1] However, the structure of the alkyl chain can influence the physicochemical properties of the molecule, such as its volatility, lipophilicity, and metabolic stability. These properties, in turn, can affect the pharmacokinetics and pharmacodynamics of the drug, including its absorption, distribution, duration of action, and potency.
For instance, the volatility of alkyl nitrites, which is influenced by the branching of the alkyl chain, can affect the efficiency of inhalation and the subsequent rate of absorption. One source suggests a volatility order of isopropyl nitrite > isobutyl nitrite > amyl nitrite, which may correlate with the potency of their effects upon inhalation.[5]
Below is a workflow diagram illustrating the factors influencing the biological activity of amyl nitrite isomers.
Caption: Factors influencing the biological activity of amyl nitrite isomers.
Conclusion
All isomers of amyl nitrite are recognized as potent vasodilators that function through a common nitric oxide-mediated signaling pathway. While qualitative descriptions of their effects are available, there is a notable lack of direct, quantitative comparative studies on their vasodilatory potency and other pharmacological parameters. The available data on mutagenicity suggests potential differences in the biological activities of n-amyl and isoamyl nitrite. Future research focusing on a systematic comparison of the pharmacokinetics and pharmacodynamics of each amyl nitrite isomer is necessary to fully elucidate the structure-activity relationships and to provide a more comprehensive understanding for drug development and toxicological assessment.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Amyl Nitrate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amyl nitrate (B79036) is critical in various fields, from pharmaceutical development and quality control to forensic toxicology. Ensuring the reliability of analytical data necessitates a thorough understanding and cross-validation of the available analytical methods. This guide provides an objective comparison of the performance of common analytical techniques for amyl nitrate quantification, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between sensitivity, specificity, speed, and cost. The following table summarizes the typical performance characteristics for the quantification of amyl nitrate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | Inherently linear |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1%[1] |
| Limit of Detection (LOD) | 0.03 µg/mL (for nitrate)[2] | 0.03 pg/mL (for nitrate)[3] | ~10 µM[4] |
| Limit of Quantification (LOQ) | 0.098 µg/mL (for nitrate)[2] | 0.06 ppm (for nitrosamines)[5] | Dependent on desired accuracy[4] |
| Specificity | High | Very High | High |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Cost | Moderate | High | High |
Mandatory Visualization: Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for amyl nitrate quantification.
Caption: Logical workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are foundational protocols for each of the primary analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of amyl nitrate in various samples.
a. Sample Preparation:
-
Accurately weigh and dissolve the amyl nitrate sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.
-
Prepare a series of calibration standards by serial dilution of a stock solution of amyl nitrate reference standard.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a specified wavelength (e.g., 220 nm).[2]
-
Column Temperature: 25°C.
c. Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the QC samples to verify the accuracy and precision of the method.
-
Inject the test samples for quantification.
d. Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ) according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it ideal for identifying and quantifying amyl nitrate, especially in complex matrices.
a. Sample Preparation:
-
Prepare a stock solution of amyl nitrate in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350 or selected ion monitoring (SIM) for characteristic amyl nitrate fragments.
c. Analysis:
-
Inject standards and samples to determine the concentration of amyl nitrate.
-
Use an internal standard for improved quantitative accuracy.
d. Validation: Assess the method's performance for key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of amyl nitrate without the need for a specific reference standard of the analyte itself.
a. Sample Preparation:
-
Accurately weigh the amyl nitrate sample and a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.[4]
c. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of amyl nitrate and a signal from the internal standard.
-
Calculate the concentration of amyl nitrate using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
analyte = Amyl nitrate
-
IS = Internal Standard
-
d. Validation: The qNMR method should be validated for precision, accuracy, and linearity.[7]
UV-Vis Spectrophotometry (Indirect Method)
This method can be used for the indirect quantification of amyl nitrate after hydrolysis to nitrite (B80452), followed by a colorimetric reaction.
a. Sample Preparation and Hydrolysis:
-
Hydrolyze the amyl nitrate sample to nitrite by treating it with a suitable reducing agent under controlled conditions.
-
Prepare a series of nitrite standards.
b. Colorimetric Reaction (Griess Test):
-
To the hydrolyzed sample and nitrite standards, add a solution of sulfanilamide (B372717) in an acidic medium.
-
Add N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to form a stable azo dye.
c. Spectrophotometric Measurement:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of the azo dye (typically around 540 nm).[8]
-
Analysis: Measure the absorbance of the standard solutions to construct a calibration curve. Measure the absorbance of the sample solution and determine its nitrite concentration, which can then be related back to the original amyl nitrate concentration.
d. Validation: Validate the method for linearity, accuracy, precision, and sensitivity, paying close attention to the efficiency and reproducibility of the hydrolysis step.[9][10]
References
- 1. jasco.com.br [jasco.com.br]
- 2. pjps.pk [pjps.pk]
- 3. Determination of low level nitrite and nitrate in biological, food and environmental samples by gas chromatography-mass spectrometry and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Amyl Nitrite and Sodium Nitroprusside as Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent vasodilators: amyl nitrite (B80452), an organic nitrite, and sodium nitroprusside, an inorganic nitroso compound. Both agents are known for their ability to induce vascular smooth muscle relaxation through the nitric oxide (NO) signaling pathway, yet they exhibit distinct pharmacological profiles. This document aims to objectively compare their performance, supported by experimental data, to inform research and drug development in cardiovascular pharmacology.
Mechanism of Action and Signaling Pathway
Both amyl nitrite and sodium nitroprusside exert their vasodilatory effects by donating nitric oxide (NO), which in turn activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that orchestrates a cascade of events culminating in vasodilation.[1][2] The elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets. This ultimately results in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and widening of the blood vessels.
Despite sharing a common final pathway, the release of NO from these two compounds differs. Amyl nitrite, an organic nitrite, is thought to release NO through enzymatic and non-enzymatic processes within the vascular tissue.[[“]] In contrast, sodium nitroprusside spontaneously releases NO in the bloodstream, a process that does not require enzymatic bioactivation.[2][4]
References
Validating Amyl Nitrite as a Pharmacological Tool in Specific Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amyl nitrite's performance with alternative pharmacological tools in two key disease models: ischemic heart disease and cyanide poisoning. The information presented is supported by experimental data to aid researchers in the validation and application of this pharmacological agent.
Ischemic Heart Disease
Amyl nitrite (B80452), a rapidly acting vasodilator, has been historically employed in the context of ischemic heart disease, primarily for the relief of angina pectoris. Its therapeutic effect stems from its ability to release nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle.[1] This leads to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand. However, its use in clinical and research settings for this indication has been largely superseded by organic nitrates like nitroglycerin, which offer a more sustained duration of action.[1][2]
Comparative Hemodynamic Effects: Amyl Nitrite vs. Nitroglycerin
The primary distinction between amyl nitrite and nitroglycerin in the context of ischemic heart disease lies in their pharmacokinetic and pharmacodynamic profiles. Amyl nitrite inhalation leads to a rapid and profound but short-lived vasodilation, while sublingual nitroglycerin has a slower onset but a longer duration of action.[1][[“]]
| Parameter | Amyl Nitrite | Nitroglycerin | Animal Model/Study Population | Reference |
| Onset of Action | Rapid (within 1 minute) | Slower (peak at 4 minutes) | Healthy Volunteers | [4] |
| Duration of Action | Short-lived | More sustained | Healthy Volunteers | [4] |
| Heart Rate | Significant increase (reflex tachycardia) | No significant effect | Healthy Volunteers | [4] |
| Cardiac Output | Increased | No significant change | Healthy Volunteers | [4] |
| Systemic Arterial Pressure | Abrupt reduction | Slower reduction | Healthy Volunteers | [[“]] |
| Peripheral Vascular Resistance | Decreased | Little effect on total peripheral resistance | Patients with essential hypertension | [1] |
Experimental Protocols
Induction of Myocardial Ischemia in Animal Models (General Protocol):
A common method for inducing myocardial ischemia in animal models, such as dogs or pigs, involves the temporary or permanent ligation of a coronary artery, typically the left anterior descending (LAD) artery.
-
Animal Preparation: The animal is anesthetized, intubated, and mechanically ventilated. Catheters are placed for monitoring hemodynamic parameters (e.g., blood pressure, heart rate) and for drug administration.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A ligature is passed around the LAD coronary artery.
-
Induction of Ischemia: The ligature is tightened to occlude the artery, leading to myocardial ischemia. Ischemia is confirmed by electrocardiogram (ECG) changes (e.g., ST-segment elevation) and regional myocardial dysfunction.
-
Pharmacological Intervention: Amyl nitrite (via inhalation) or other vasodilators are administered, and their effects on hemodynamic and ischemic parameters are recorded.
Signaling Pathway
The vasodilatory effect of amyl nitrite is mediated by the nitric oxide (NO) signaling pathway.
Cyanide Poisoning
Amyl nitrite is a component of the traditional cyanide antidote kit and acts by inducing methemoglobinemia.[5] Cyanide has a high affinity for the ferric iron (Fe³⁺) in methemoglobin, forming the less toxic cyanomethemoglobin. This sequesters cyanide, preventing it from inhibiting cytochrome c oxidase in the mitochondria and thus restoring cellular respiration.[5] However, the efficacy of amyl nitrite in this context has been questioned, and its use is associated with adverse effects such as hypotension and excessive methemoglobinemia.[6][7] Newer antidotes, such as hydroxocobalamin (B81358), are now often preferred.
Comparative Efficacy of Cyanide Antidotes
| Antidote/Combination | Efficacy | Animal Model | Reference |
| Amyl Nitrite (inhalation) | Improved cardiovascular and respiratory function and survival in 39 of 45 animals. | Beagle Dogs | [6] |
| Sodium Nitrite (IV) + Sodium Thiosulfate (IV) | Effective in reversing lethal effects of cyanide. | Dogs | [6] |
| Hydroxocobalamin (IV) | Effective in reversing cyanide-induced shock. | Swine | [8] |
| Sodium Thiosulfate (IV) | Failed to reverse cyanide-induced shock. | Swine | [8] |
| Amyl Nitrite + Sodium Nitrite + Sodium Thiosulfate | Results indistinguishable from hydroxocobalamin and sodium thiosulfate. | Human Case Series | [9] |
| Sodium Nitrite (IM) + Sodium Thiosulfate (IM) | Rescued 73% of rabbits and 80% of pigs. | Rabbits and Pigs | [10] |
Experimental Protocols
Induction of Cyanide Poisoning in Animal Models (General Protocol):
-
Animal Preparation: Animals (e.g., mice, rabbits, dogs, pigs) are instrumented for monitoring vital signs, including heart rate, blood pressure, and respiration.
-
Cyanide Administration: A lethal dose of a cyanide salt (e.g., sodium cyanide or potassium cyanide) is administered, typically via intravenous injection or infusion.
-
Induction of Toxicity: The onset of cyanide toxicity is characterized by signs such as apnea, severe hypotension, and bradycardia.
-
Antidote Administration: Upon the manifestation of severe toxicity, the test antidote (e.g., inhaled amyl nitrite, intravenous sodium nitrite, intravenous hydroxocobalamin) is administered.
-
Monitoring and Outcome Assessment: The animals are monitored for survival, and physiological parameters are recorded to assess the reversal of cyanide-induced toxic effects. Blood samples may be taken to measure cyanide, lactate, and methemoglobin levels.
Mechanism of Action in Cyanide Poisoning
The primary mechanism of amyl nitrite as a cyanide antidote is the induction of methemoglobinemia.
Conclusion
The utility of amyl nitrite as a pharmacological tool is highly context-dependent. In the realm of ischemic heart disease, its rapid but transient action has led to its replacement by more stable and longer-acting nitrates for both therapeutic and research applications. In the context of cyanide poisoning, while historically significant, the inconsistent efficacy and potential for adverse effects have paved the way for safer and more reliable antidotes like hydroxocobalamin. Researchers should carefully consider these factors and the available experimental data when selecting amyl nitrite for their disease models.
References
- 1. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrates and nitrites in the treatment of ischemic cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 6. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Does amyl nitrite have a role in the management of pre-hospital mass casualty cyanide poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SODIUM NITRITE AND SODIUM THIOSULFATE ARE EFFECTIVE AGAINST ACUTE CYANIDE POISONING WHEN ADMINISTERED BY INTRAMUSCULAR INJECTION - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of amyl nitrate and newer treatments for angina in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the traditional anti-anginal agent, amyl nitrite (B80452), with newer treatments including ranolazine (B828), ivabradine (B130884), and nicorandil. The following sections detail the signaling pathways, experimental protocols, and quantitative data from various preclinical models of angina pectoris, offering a comprehensive overview for researchers in cardiovascular drug development.
Mechanisms of Action: A Signaling Pathway Perspective
The anti-anginal effects of these compounds are rooted in distinct molecular mechanisms that ultimately alleviate myocardial ischemia.
Amyl nitrite, a classic vasodilator, primarily acts through the nitric oxide (NO) signaling pathway.[1] Upon administration, it releases NO, which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation, reduced preload and afterload, and consequently, decreased myocardial oxygen demand.[1]
Ranolazine offers a distinct, non-hemodynamic mechanism by selectively inhibiting the late inward sodium current (INa) in cardiomyocytes.[2][3] This reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced diastolic wall tension, thereby decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[2][3]
Ivabradine specifically targets the If ("funny") current in the sinoatrial node, the primary pacemaker of the heart. By inhibiting this current, ivabradine reduces heart rate, which in turn decreases myocardial oxygen demand and increases the duration of diastole, allowing for improved coronary perfusion.
Nicorandil possesses a dual mechanism of action. It acts as a nitric oxide donor, similar to amyl nitrite, leading to venodilation and reduced preload. Additionally, it functions as an ATP-sensitive potassium (KATP) channel opener in arterial smooth muscle, causing arterial vasodilation and afterload reduction.
Experimental Protocols in Preclinical Angina Models
The evaluation of anti-anginal agents in preclinical settings relies on a variety of established animal models designed to mimic the pathophysiology of myocardial ischemia.
A common in vivo approach is the coronary artery ligation model , typically performed in rats, rabbits, or pigs. This procedure involves the surgical occlusion of a major coronary artery, such as the left anterior descending (LAD) artery, to induce a controlled myocardial infarction. The efficacy of a test compound is then assessed by measuring parameters like infarct size, electrocardiogram (ECG) changes (e.g., ST-segment elevation), and hemodynamic variables.
Another widely used model is the ischemia-reperfusion (I/R) injury model . This protocol involves temporary occlusion of a coronary artery followed by a period of reperfusion, which mimics the clinical scenario of thrombolysis or angioplasty. This model is particularly useful for evaluating a drug's ability to protect the myocardium from the additional damage that can occur upon restoration of blood flow.
For in vitro studies, the Langendorff isolated heart preparation is a classic and valuable tool. In this ex vivo model, the heart is excised and perfused with an oxygenated physiological solution through the aorta in a retrograde fashion. This allows for the direct assessment of a drug's effects on coronary flow, heart rate, and contractility in the absence of systemic influences.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize key quantitative findings from preclinical studies on amyl nitrite and the newer anti-anginal agents. It is important to note that direct head-to-head comparative studies are scarce, and the data presented here are compiled from various studies with different experimental designs.
Table 1: Hemodynamic Effects in Preclinical Models
| Drug | Animal Model | Dose/Route | Change in Heart Rate | Change in Mean Arterial Pressure | Change in Coronary Blood Flow | Citation(s) |
| Amyl Nitrite | Human (conscious subjects) | Inhalation | ↑ (Reflex Tachycardia) | ↓ | ↑ (average 84% rise in bypass graft velocity) | [4][5][6] |
| Ranolazine | Dog (conscious) | IV | No significant change | No significant change | Transient increase | [2] |
| Ivabradine | Dog (anesthetized) | IV | ↓ (Dose-dependent) | No significant change | ↑ | |
| Nicorandil | Pig (anesthetized) | Intracoronary | No significant change | No significant change | Not reported directly, but reduced ST-segment elevation | [7] |
Table 2: Effects on Myocardial Ischemia in Preclinical Models
| Drug | Animal Model | Experimental Model | Key Efficacy Endpoint | Result | Citation(s) |
| Amyl Nitrite | - | - | - | Data not available from comparable preclinical models | - |
| Ranolazine | Rat | Ischemia-Reperfusion | Reduced ST-segment elevation | Significant reduction | [2] |
| Ivabradine | Rat | Ischemia-Reperfusion | Reduced infarct size | Significant reduction | [8] |
| Nicorandil | Pig | Coronary Artery Ligation | Reduced ST-segment elevation | Significant reduction | [7] |
Summary and Future Directions
Preclinical studies demonstrate that while amyl nitrite effectively increases coronary blood flow through vasodilation, its use is associated with a significant drop in blood pressure and a reflex increase in heart rate.[1][5][6] In contrast, newer anti-anginal agents offer more targeted mechanisms of action. Ranolazine reduces myocardial oxygen demand without altering hemodynamics, making it a potentially safer option in patients with hypotension or bradycardia.[2][3] Ivabradine provides a specific heart rate-lowering effect, which is beneficial in reducing myocardial oxygen consumption and improving coronary perfusion time.[8] Nicorandil's dual action on both venous and arterial vasculature provides a comprehensive approach to reducing both preload and afterload.[7]
The lack of direct comparative preclinical studies, particularly involving amyl nitrite in modern, standardized angina models, highlights a gap in the literature. Future research should focus on head-to-head comparisons of these agents in well-defined preclinical models to provide a more definitive understanding of their relative efficacy and safety profiles. Such studies will be invaluable for guiding the development of next-generation anti-anginal therapies.
References
- 1. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging clinical role of ranolazine in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of amyl nitrite on phasic aortocoronary bypass graft blood velocity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtle features of the hemodynamic response to amyl nitrite inhalation: new aspects of an old tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicorandil improves ischemic changes in epicardial ECG during short-term coronary occlusion by opening ATP-sensitive potassium channels in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Amyl Nitrates
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling amyl nitrates in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1] The following equipment should be utilized:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[2][3][4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1]
-
Hand Protection: Wear chemically resistant gloves.[2][3] Multi-layer protective gloves made of fluor or bromobutyl rubber are recommended for extended contact.[3] For incidental contact or handling leaks, nitrile gloves are suitable.[5] It is good practice to change gloves regularly, at least every 30 to 60 minutes, and immediately if they become contaminated or damaged.[6]
-
Body Protection: A lab coat or protective clothing is required.[2][4] For larger quantities or in case of a significant spill, a chemically impervious suit and chemical-resistant safety shoes should be worn.[1][2]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[2][7][8] If vapor concentrations are expected to exceed exposure limits or if ventilation is inadequate, an approved organic vapor respirator or a self-contained breathing apparatus (SCBA) must be used.[2]
Quantitative Data and Hazard Information
The following table summarizes key quantitative data and hazard classifications for this compound to inform safe handling and storage.
| Property | Value |
| Flash Point | 10 °C / 50 °F[9] |
| Boiling Point | 96 - 99 °C / 204.8 - 210.2 °F[9] |
| Storage Temperature | Refrigerated: 2 - 8 °C (36 - 46 °F)[2] |
| UN Number | 1113[3][9] |
| Transport Hazard Class | 3 (Flammable Liquid)[3][9] |
| Packing Group | II[3][9] |
| NFPA Flammability Rating | 2 (Moderate)[7] |
| NFPA Reactivity Rating | 0[7] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the procedural steps for the safe handling of this compound from preparation to completion of work.
Caption: Workflow for Safe Handling of this compound.
-
Preparation:
-
Ensure that emergency equipment, including an eyewash station, safety shower, and appropriate fire extinguisher (dry chemical, CO2, or foam), is accessible and operational.[2][7]
-
Put on all required personal protective equipment as detailed above.[2][3]
-
Conduct all work in a well-ventilated area, such as a certified chemical fume hood.[7][8]
-
-
Handling:
-
Keep amyl nitrate (B79036) containers away from heat, sparks, open flames, and other ignition sources.[3][7][9]
-
To prevent static electricity discharge, ensure that all containers and equipment are properly grounded and bonded.[2][8][9]
-
Use only non-sparking tools when opening or handling containers.[2][8][9]
-
Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.[2][7]
-
Do not eat, drink, or smoke in the area where this compound are handled.[3][7]
-
-
Storage and Cleanup:
-
Store this compound in tightly closed containers in a cool, well-ventilated, and fireproof area.[2][7] Outside or detached storage is preferred.[7]
-
After handling, wash hands and any exposed skin thoroughly.[7]
-
Contaminated work clothes should be removed promptly and laundered by personnel trained on the hazards of amyl nitrate.[7]
-
Disposal Plan
This compound and their containers must be disposed of as hazardous waste.[7] Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Spill Cleanup:
-
In the event of a spill, evacuate all non-essential personnel from the area.[2][7]
-
Remove all sources of ignition.[7]
-
Absorb the spill using an inert material such as vermiculite, dry sand, or diatomaceous earth.[2][3][7]
-
Place the absorbed material into a sealed, DOT-approved container for hazardous waste.[2]
-
Ventilate the area and wash it thoroughly after the cleanup is complete.[7]
-
-
Final Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
-
Inhalation: Move the affected individual to fresh air immediately.[2][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[2][3] Remove all contaminated clothing while flushing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water.[3][9] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.
-
Fire: Use a dry chemical, CO2, water spray, or foam extinguisher.[7] Be aware that fires involving this compound can produce poisonous gases, such as nitrogen oxides, and containers may explode when heated.[7] Use a water spray to keep fire-exposed containers cool.[7] For large fires, evacuate the area and call the fire department.[7]
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. james-alexander.com [james-alexander.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. justanswer.co.uk [justanswer.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
